molecular formula C34H46O16 B1233333 Yadanzioside P

Yadanzioside P

Numéro de catalogue: B1233333
Poids moléculaire: 710.7 g/mol
Clé InChI: OWJYNFLAIMDDLT-ZDQNXFGCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate is a natural product found in Brucea javanica and Brucea antidysenterica with data available.

Propriétés

Formule moléculaire

C34H46O16

Poids moléculaire

710.7 g/mol

Nom IUPAC

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

InChI

InChI=1S/C34H46O16/c1-12(2)13(3)7-19(37)49-25-27-33-11-46-34(27,31(44)45-6)28(42)23(41)26(33)32(5)9-16(36)24(14(4)15(32)8-18(33)48-29(25)43)50-30-22(40)21(39)20(38)17(10-35)47-30/h7,12,15,17-18,20-23,25-28,30,35,38-42H,8-11H2,1-6H3/b13-7+/t15-,17+,18+,20+,21-,22+,23+,25+,26+,27+,28-,30-,32-,33+,34?/m0/s1

Clé InChI

OWJYNFLAIMDDLT-ZDQNXFGCSA-N

SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O

SMILES isomérique

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H](C([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

SMILES canonique

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O

Synonymes

3-0-(glucopyranosyl)bruceantin
bruceantinoside B
yadanzioside P

Origine du produit

United States

Foundational & Exploratory

Brucea javanica: A Comprehensive Technical Guide to the Isolation and Activity of Yadanzioside P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brucea javanica (L.) Merr., a plant with a long history in traditional medicine, is a rich source of bioactive quassinoid glycosides. Among these, Yadanzioside P has emerged as a compound of interest due to its notable antileukemic properties. This technical guide provides an in-depth overview of this compound, covering its isolation from Brucea javanica, chemical characterization, and biological activity. Detailed experimental protocols for extraction, purification, and evaluation of its cytotoxic and apoptotic effects are presented. Furthermore, this guide elucidates the potential molecular mechanisms of action, focusing on the inhibition of key signaling pathways implicated in cancer progression, namely the NF-κB and JAK/STAT pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and oncology drug development.

Introduction

Brucea javanica (L.) Merr., belonging to the Simaroubaceae family, is a plant widely distributed in Southeast Asia.[1][2] Traditionally, its fruits have been used to treat a variety of ailments, including cancer, malaria, and inflammation.[3][4][5] The primary bioactive constituents of Brucea javanica are a class of tetracyclic triterpenoids known as quassinoids.[2][3][4] These compounds have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer effects.[4][6]

This compound is a quassinoid glycoside that has been isolated from the seeds of Brucea javanica.[7] Early studies have identified its potential as an antileukemic agent, making it a promising candidate for further investigation in the development of novel cancer therapeutics.[7] This guide aims to consolidate the current knowledge on this compound and provide detailed methodologies to facilitate further research.

Chemical and Physical Properties of this compound

This compound is structurally characterized as a 3-O-(beta-D-glucopyranosyl)bruceantin.[7] The elucidation of its complex structure has been achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

PropertyDataReference
Molecular FormulaC32H42O16[7] (inferred)
Compound ClassQuassinoid Glycoside[7]
SourceSeeds of Brucea javanica (L.) Merr.[7]
Biological ActivityAntileukemic[7]

Experimental Protocols

Isolation and Purification of this compound from Brucea javanica

The following protocol is a representative method for the isolation and purification of this compound, synthesized from established procedures for isolating quassinoids from Brucea javanica seeds.

3.1.1. Extraction

  • Preparation of Plant Material: Air-dry the seeds of Brucea javanica and grind them into a coarse powder.

  • Defatting: Macerate the powdered seeds with n-hexane at room temperature for 24-48 hours to remove lipids. Repeat this process three times.

  • Extraction of Active Compounds:

    • Air-dry the defatted powder.

    • Extract the powder with 95% ethanol (B145695) or methanol (B129727) at room temperature with constant stirring for 24 hours.

    • Filter the extract and repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3.1.2. Fractionation

  • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol.

  • Monitor the fractions for biological activity (e.g., cytotoxicity against a leukemia cell line) to identify the fraction containing this compound. Quassinoid glycosides are typically found in the more polar fractions.

3.1.3. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography:

    • Subject the active fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient of chloroform-methanol or a similar solvent system.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing the compound of interest based on TLC analysis.

    • Further purify the pooled fractions using preparative HPLC on a C18 column.

    • Use a gradient of acetonitrile (B52724) and water as the mobile phase.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods, including 1H-NMR, 13C-NMR, and Mass Spectrometry.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Dried Seeds Dried Seeds Powdered Seeds Powdered Seeds Dried Seeds->Powdered Seeds Grinding Defatted Powder Defatted Powder Powdered Seeds->Defatted Powder n-Hexane Maceration Crude Extract Crude Extract Defatted Powder->Crude Extract 95% Ethanol/Methanol Extraction Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Water Suspension Active Fraction Active Fraction Solvent Partitioning->Active Fraction e.g., Chloroform, Ethyl Acetate, n-Butanol Silica Gel Chromatography Silica Gel Chromatography Active Fraction->Silica Gel Chromatography Gradient Elution Semi-pure Fraction Semi-pure Fraction Silica Gel Chromatography->Semi-pure Fraction TLC Monitoring Preparative HPLC Preparative HPLC Semi-pure Fraction->Preparative HPLC C18 Column This compound This compound Preparative HPLC->this compound Spectroscopic Analysis G cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Complex Pro-inflammatory Stimuli->IKK This compound This compound This compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation Ub Ubiquitination & Degradation IκBα->Ub p65/p50 NF-κB (p65/p50) p65/p50_n NF-κB (p65/p50) p65/p50->p65/p50_n Translocation Nucleus Nucleus Transcription Transcription p65/p50_n->Transcription Target Genes Anti-apoptotic Genes (e.g., Bcl-2, XIAP) Cell Survival Cell Survival Target Genes->Cell Survival Transcription->Target Genes G cluster_nucleus Nucleus Cytokines Cytokines Receptor Cytokine Receptor Cytokines->Receptor This compound This compound JAK JAK This compound->JAK Inhibition Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n Translocation Nucleus Nucleus Transcription Transcription pSTAT3_n->Transcription Target Genes Proliferation & Survival Genes (e.g., c-Myc, Cyclin D1) Cell Proliferation Cell Proliferation Target Genes->Cell Proliferation Transcription->Target Genes

References

Unraveling the Molecular Blueprint: A Guide to the Mechanism of Action of Yadanzioside P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside P, a quassinoid glycoside isolated from the plant Brucea javanica, has been identified as a compound with potential antileukemic properties. Quassinoids, a class of bitter principles derived from plants of the Simaroubaceae family, are known for their diverse biological activities, including anticancer effects. While research into the specific molecular mechanisms of many quassinoids is ongoing, this guide synthesizes the current understanding of how related compounds from Brucea javanica exert their effects, providing a foundational framework for investigating the mechanism of action of this compound. It is important to note that specific data for this compound is limited, and much of the following is based on the broader understanding of similar quassinoids.

The general mechanism of action for anticancer quassinoids from Brucea javanica involves the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways that control cell growth and survival.

Core Mechanisms of Action

Induction of Apoptosis

Apoptosis is a crucial process of programmed cell death that is often dysregulated in cancer cells. Many natural compounds with anticancer activity, including quassinoids, function by reactivating this process in malignant cells.

Experimental Protocol: Annexin V-PI Apoptosis Assay

A common method to quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Culture: Cancer cell lines (e.g., HL-60, a human promyelocytic leukemia cell line) are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with varying concentrations of the test compound (e.g., a quassinoid) for specific time periods (e.g., 24, 48 hours). A vehicle-treated group serves as a control.

  • Staining: Post-treatment, cells are harvested, washed with cold Phosphate-Buffered Saline (PBS), and resuspended in Annexin V binding buffer.

  • Incubation: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V detects the externalization of phosphatidylserine, an early apoptotic marker, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.

  • Data Analysis: The data allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Modulation of Cell Signaling Pathways

Quassinoids have been shown to interfere with critical signaling pathways that are often hyperactive in cancer cells, leading to uncontrolled proliferation and survival.

a) Inhibition of Protein Synthesis

A primary mechanism for some quassinoids is the inhibition of protein synthesis, which is essential for rapidly dividing cancer cells. This is often achieved by targeting the ribosome, the cellular machinery responsible for translating mRNA into protein.

Experimental Protocol: In Vitro Translation Assay

  • System Setup: A cell-free protein synthesis system (e.g., rabbit reticulocyte lysate or a bacterial S30 extract) is used. This system contains all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.).

  • Template: A specific mRNA template (e.g., luciferase mRNA) is added to the system.

  • Treatment: The test compound is added at various concentrations. A known inhibitor of protein synthesis (e.g., cycloheximide (B1669411) for eukaryotes) can be used as a positive control.

  • Reaction: The reaction is incubated to allow for protein synthesis. Often, a radiolabeled amino acid (e.g., ³⁵S-methionine) is included to label the newly synthesized proteins.

  • Quantification: The amount of newly synthesized protein is quantified. If using a radiolabel, this can be done by precipitating the proteins and measuring radioactivity. If using a reporter like luciferase, its activity can be measured via a luminometer. A decrease in protein product indicates inhibition of translation.

b) Modulation of MAPK and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are crucial for cell proliferation, survival, and inflammation. Their dysregulation is a hallmark of many cancers. Some quassinoids have been shown to inhibit these pathways.

Experimental Protocol: Western Blot Analysis for Signaling Proteins

  • Cell Lysis: Cancer cells, treated with the compound of interest, are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (active) and total forms of key signaling proteins (e.g., p-ERK, ERK, p-JNK, JNK, IκBα, p65).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting light is captured on film or with a digital imager.

  • Analysis: The band intensities are quantified to determine the effect of the compound on the activation state of the signaling proteins.

Visualizing the Mechanisms

To better understand the complex interactions, the following diagrams illustrate the key pathways and experimental workflows.

G cluster_0 This compound Action cluster_1 Cellular Processes This compound This compound Inhibition of Protein Synthesis Inhibition of Protein Synthesis This compound->Inhibition of Protein Synthesis Induction of Apoptosis Induction of Apoptosis This compound->Induction of Apoptosis Ribosome Ribosome Inhibition of Protein Synthesis->Ribosome Decreased Cell Proliferation & Survival Decreased Cell Proliferation & Survival Inhibition of Protein Synthesis->Decreased Cell Proliferation & Survival Caspase Cascade Caspase Cascade Induction of Apoptosis->Caspase Cascade Cell Death Cell Death Caspase Cascade->Cell Death

Caption: Proposed high-level mechanism of this compound.

G Start Start Cancer Cell Culture Cancer Cell Culture Start->Cancer Cell Culture Treat with this compound Treat with this compound Cancer Cell Culture->Treat with this compound Harvest & Wash Cells Harvest & Wash Cells Treat with this compound->Harvest & Wash Cells Stain with Annexin V & PI Stain with Annexin V & PI Harvest & Wash Cells->Stain with Annexin V & PI Analyze by Flow Cytometry Analyze by Flow Cytometry Stain with Annexin V & PI->Analyze by Flow Cytometry Quantify Apoptotic Cells Quantify Apoptotic Cells Analyze by Flow Cytometry->Quantify Apoptotic Cells End End Quantify Apoptotic Cells->End

Caption: Experimental workflow for apoptosis detection.

G Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival) This compound This compound This compound->Raf Inhibition? This compound->MEK Inhibition?

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion

The anticancer potential of this compound likely stems from its ability to induce apoptosis and interfere with key cellular processes such as protein synthesis and pro-survival signaling pathways. The experimental protocols and conceptual diagrams provided in this guide offer a robust framework for the systematic investigation of this compound's precise mechanism of action. Further research is necessary to elucidate its specific molecular targets and to validate these proposed mechanisms, which will be critical for its potential development as a therapeutic agent.

Yadanzioside P: A Potential Antileukemic Agent from Brucea javanica

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking novel compounds with therapeutic potential against cancer. One such compound, Yadanzioside P, a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., has been identified for its antileukemic properties.[1] This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its core antileukemic attributes.

Compound Profile

This compound is classified as a quassinoid glycoside, a group of bitter principles found in plants of the Simaroubaceae family.[2] It was first isolated and characterized in 1986.[1] The fruit of Brucea javanica, known as "Ya-dan-zi" in traditional Chinese medicine, has a long history of use for various ailments, including cancer.[2][3] Quassinoids, the major bioactive constituents of Brucea javanica, are well-documented for their anti-cancer activities.[3]

Antileukemic Activity of this compound and Related Compounds

Initial studies identified this compound as having antileukemic properties.[1] While detailed quantitative data specifically for this compound's effects on various leukemia cell lines is limited in publicly available literature, the broader family of quassinoids from Brucea javanica has demonstrated significant cytotoxic effects against cancer cells.

For context, other quassinoid glycosides isolated from Brucea javanica, such as Yadanziosides F, I, J, and L, have also shown antileukemic activity.[2] Furthermore, four other quassinoid glucosides from this plant—javanicosides I, J, K, and L—exhibited moderate cytotoxic activity on P-388 murine leukemia cells, with IC50 values of 7.5, 2.3, 1.6, and 2.9 μg/ml, respectively.[3]

Table 1: Cytotoxic Activity of Related Quassinoid Glucosides from Brucea javanica on P-388 Murine Leukemia Cells [3]

CompoundIC50 (μg/ml)
Javanicoside I7.5
Javanicoside J2.3
Javanicoside K1.6
Javanicoside L2.9

Note: This data is for related compounds and is provided for context due to the limited specific data on this compound.

Experimental Protocols

Detailed experimental protocols for the antileukemic testing of this compound are not extensively described in the available literature. However, based on standard methodologies for assessing the cytotoxic effects of natural compounds on leukemia cells, the following protocols would be representative of the key experiments likely performed.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Leukemia cell lines (e.g., P-388, HL-60, K562) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Leukemia cells are treated with this compound as described above.

  • Cell Staining: After treatment, cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Potential Signaling Pathways in Antileukemic Action

The precise signaling pathways modulated by this compound in leukemia cells have not been elucidated. However, the mechanisms of action of other antileukemic compounds and related quassinoids suggest potential targets.

A logical workflow for investigating the mechanism of action of a novel antileukemic compound like this compound would involve a series of experiments to pinpoint the affected cellular processes and signaling cascades.

G cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Signaling Pathway Analysis This compound This compound Leukemia Cell Lines Leukemia Cell Lines This compound->Leukemia Cell Lines Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Leukemia Cell Lines->Cytotoxicity Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cytotoxicity Assay (MTT)->Apoptosis Assay (Annexin V/PI) Caspase Activity Assay Caspase Activity Assay Apoptosis Assay (Annexin V/PI)->Caspase Activity Assay Mitochondrial Membrane Potential Assay Mitochondrial Membrane Potential Assay Caspase Activity Assay->Mitochondrial Membrane Potential Assay Western Blotting Western Blotting Mitochondrial Membrane Potential Assay->Western Blotting PI3K/Akt Pathway Proteins PI3K/Akt Pathway Proteins Western Blotting->PI3K/Akt Pathway Proteins MAPK Pathway Proteins MAPK Pathway Proteins Western Blotting->MAPK Pathway Proteins Apoptosis Regulatory Proteins (Bcl-2 family) Apoptosis Regulatory Proteins (Bcl-2 family) Western Blotting->Apoptosis Regulatory Proteins (Bcl-2 family) G This compound This compound Leukemia Cell Leukemia Cell This compound->Leukemia Cell Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Leukemia Cell->Pro-apoptotic Proteins (Bax, Bak) Upregulates Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Leukemia Cell->Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Downregulates Mitochondria Mitochondria Pro-apoptotic Proteins (Bax, Bak)->Mitochondria Anti-apoptotic Proteins (Bcl-2, Bcl-xL)->Mitochondria Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

Unveiling the Antitumor Potential of Yadanzioside P: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside P, a quassinoid glycoside isolated from the medicinal plant Brucea javanica, has demonstrated notable antitumor properties. This technical guide provides a comprehensive overview of the existing research on the antitumor effects of this compound, with a focus on its efficacy, underlying mechanisms of action, and detailed experimental methodologies. While specific research on this compound is limited, this document synthesizes the available data and draws parallels with closely related, well-studied quassinoids from the same source to provide a holistic understanding of its potential as a therapeutic agent.

Quantitative Data on Antitumor Efficacy

The primary quantitative data for the antitumor activity of this compound comes from an early in vivo study assessing its efficacy against P388 lymphocytic leukemia in mice. The results are summarized in the table below.

CompoundAnimal ModelCell LineDosage (mg/kg/day)Efficacy MetricValueReference
This compound MouseP388 Lymphocytic Leukemia5Increased Lifespan (ILS %)15.5%(Sakaki et al., 1986)[1]
This compound MouseP388 Lymphocytic Leukemia10Increased Lifespan (ILS %)28.9%(Sakaki et al., 1986)[1]

Experimental Protocols

The following section details the likely experimental protocol for the in vivo antileukemic activity assay of this compound, based on standard practices for P388 lymphocytic leukemia models in the 1980s.

In Vivo Antileukemic Assay (P388 Lymphocytic Leukemia)

Objective: To evaluate the in vivo antitumor efficacy of this compound in a murine leukemia model.

Animal Model:

  • Species: Mouse

  • Strain: BDF1 or similar susceptible strain

  • Sex: Female

  • Weight: 18-22 g

Tumor Cell Line:

  • P388 Lymphocytic Leukemia cells maintained in vivo by serial intraperitoneal transplantation.

Experimental Procedure:

  • Tumor Inoculation: A suspension of 1 x 10^6 P388 leukemia cells is injected intraperitoneally (i.p.) into each mouse on day 0.

  • Animal Randomization: The inoculated mice are randomly divided into control and treatment groups.

  • Drug Administration:

    • Test Compound: this compound is dissolved in a suitable vehicle (e.g., saline, distilled water, or a solution containing a small amount of a solubilizing agent like DMSO or Tween 80).

    • Route of Administration: Intraperitoneal (i.p.) injection.

    • Dosage and Schedule: Treatment is initiated 24 hours after tumor inoculation (day 1) and continues once daily for a specified duration (e.g., 5 or 9 consecutive days). Dosages of 5 mg/kg/day and 10 mg/kg/day were tested.

    • Control Group: The control group receives injections of the vehicle only, following the same schedule as the treatment groups.

  • Observation and Data Collection:

    • The animals are monitored daily for signs of toxicity and mortality.

    • The day of death for each mouse is recorded.

  • Efficacy Evaluation:

    • The primary endpoint is the mean survival time (MST) for each group.

    • The antitumor efficacy is expressed as the percentage of increased lifespan (% ILS), calculated using the following formula: % ILS = [(MST of treated group / MST of control group) - 1] x 100

Ethical Considerations: All animal experiments are to be conducted in accordance with the guidelines for the care and use of laboratory animals.

Signaling Pathways in Antitumor Action

While specific studies on the signaling pathways modulated by this compound are not available, the mechanisms of action for other prominent quassinoids from Brucea javanica, such as Brusatol, have been extensively studied. It is plausible that this compound shares similar mechanisms of action.

Brusatol is a known inhibitor of the Nrf2 signaling pathway, which is a key regulator of cellular defense against oxidative stress.[2][3] By inhibiting Nrf2, Brusatol can sensitize cancer cells to chemotherapeutic agents.[4] Furthermore, quassinoids have been shown to impact several other critical signaling cascades involved in cancer cell proliferation, survival, and apoptosis.[2][3][5]

The following diagram illustrates the potential signaling pathways affected by quassinoids like this compound, based on the known mechanisms of Brusatol.

Quassinoid_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) Growth Factors->Receptor Tyrosine Kinases (RTKs) PI3K PI3K Receptor Tyrosine Kinases (RTKs)->PI3K RAS RAS Receptor Tyrosine Kinases (RTKs)->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription ERK->Proliferation IKK IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB->Gene Transcription Survival Survival NF-κB->Survival Apoptosis Inhibition Apoptosis Inhibition NF-κB->Apoptosis Inhibition JAK JAK STAT3 STAT3 JAK->STAT3 STAT3->Gene Transcription STAT3->Proliferation STAT3->Survival Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 degradation Nrf2->Gene Transcription Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response Gene Transcription->Proliferation Gene Transcription->Survival Gene Transcription->Apoptosis Inhibition This compound (hypothetical) This compound (hypothetical) This compound (hypothetical)->PI3K This compound (hypothetical)->ERK This compound (hypothetical)->NF-κB This compound (hypothetical)->STAT3 This compound (hypothetical)->Nrf2 inhibition

Hypothesized Signaling Pathways Modulated by this compound.

The induction of apoptosis is a key mechanism of action for many anticancer agents. Quassinoids have been shown to induce apoptosis through the mitochondrial-mediated pathway, involving the activation of caspases.[6]

The following diagram illustrates a generalized experimental workflow for assessing apoptosis.

Apoptosis_Assay_Workflow cluster_assays Apoptosis Assays Cancer Cell Culture Cancer Cell Culture Treatment with this compound Treatment with this compound Cancer Cell Culture->Treatment with this compound Incubation Incubation Treatment with this compound->Incubation Cell Harvesting Cell Harvesting Incubation->Cell Harvesting Annexin V/PI Staining Annexin V/PI Staining Cell Harvesting->Annexin V/PI Staining Caspase Activity Assay Caspase Activity Assay Cell Harvesting->Caspase Activity Assay Western Blot for Apoptotic Proteins Western Blot for Apoptotic Proteins Cell Harvesting->Western Blot for Apoptotic Proteins Flow Cytometry Analysis Flow Cytometry Analysis Annexin V/PI Staining->Flow Cytometry Analysis Fluorometric/Colorimetric Reading Fluorometric/Colorimetric Reading Caspase Activity Assay->Fluorometric/Colorimetric Reading Protein Expression Analysis Protein Expression Analysis Western Blot for Apoptotic Proteins->Protein Expression Analysis

General Workflow for In Vitro Apoptosis Assays.

Conclusion

This compound, a quassinoid from Brucea javanica, demonstrates in vivo antileukemic activity. While specific data on its mechanism of action are scarce, the well-documented anticancer properties of related quassinoids, particularly Brusatol, suggest that this compound may exert its effects through the modulation of key signaling pathways such as Nrf2, PI3K/AKT/mTOR, MAPK, NF-κB, and JAK/STAT, ultimately leading to the induction of apoptosis and inhibition of cancer cell proliferation. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades affected by this compound, which will be crucial for its potential development as a novel anticancer therapeutic. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this natural product.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Yadanzioside P, a naturally occurring quassinoid glycoside, and its related compounds. It delves into their chemical properties, biological activities with a focus on their anticancer potential, detailed experimental protocols for their isolation and evaluation, and the molecular signaling pathways through which they exert their effects.

Introduction to this compound and Quassinoid Glycosides

This compound is a member of the quassinoid class of compounds, which are structurally complex and highly oxygenated triterpenoids. These compounds are predominantly isolated from plants of the Simaroubaceae family, with Brucea javanica (L.) Merr. being a notable source.[1][2] Quassinoids have garnered significant scientific interest due to their wide spectrum of biological activities, including potent antitumor and antileukemic properties.[1][3] this compound, specifically, has been identified as a promising antileukemic agent.[1] This guide aims to consolidate the current knowledge on this compound and related quassinoid glycosides to facilitate further research and drug development efforts.

Quantitative Data on Biological Activity

The cytotoxic effects of this compound and related quassinoid glycosides have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting biological processes, such as cell proliferation.

Compound NameCell LineCell TypeIC50 (µg/mL)Reference
Brucea javanica ethanolic extractHT29Colorectal Carcinoma25 ± 3.1[4]

Experimental Protocols

Isolation and Purification of this compound from Brucea javanica

This protocol describes a general method for the extraction and isolation of quassinoid glycosides, including this compound, from the fruits of Brucea javanica.

Materials:

  • Dried and crushed fruits of Brucea javanica

  • Hexane (B92381)

  • Absolute ethanol (B145695) (99.5% purity)

  • Filter paper

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvent systems for elution (e.g., chloroform-methanol gradients)

  • High-Performance Liquid Chromatography (HPLC) system for final purification

Procedure:

  • Defatting: Soak the crushed fruits of Brucea javanica (300 g) in 1 L of hexane for 3 days to remove lipids.[4]

  • Filtration: Filter the mixture through filter paper to separate the plant material from the hexane extract.[4]

  • Solvent Evaporation (Hexane): Concentrate the hexane extract using a rotary evaporator to obtain the defatted plant material.[4]

  • Ethanolic Extraction: Soak the dried, defatted plant residue in 1 L of absolute ethanol at room temperature for 3 days.[4]

  • Filtration: Filter the ethanolic mixture to separate the extract from the solid residue.[4]

  • Solvent Evaporation (Ethanol): Concentrate the ethanolic extract using a rotary evaporator at 40°C to yield the crude ethanolic extract containing quassinoid glycosides.[4]

  • Chromatographic Separation: a. Subject the crude extract to silica gel column chromatography. b. Elute the column with a gradient of chloroform (B151607) and methanol (B129727) to separate fractions based on polarity. c. Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: a. Pool the fractions rich in this compound. b. Further purify the pooled fractions using preparative HPLC to obtain pure this compound.

Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HT29, A549)

  • Complete cell culture medium

  • 96-well plates

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).[4]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

Quassinoids, including those found in Brucea javanica, are known to induce apoptosis (programmed cell death) in cancer cells. The ethanolic extract of Brucea javanica has been shown to upregulate the tumor suppressor protein p53 and inhibit the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus in HT29 colorectal cancer cells.[4] This suggests that the anticancer effects of these compounds are, at least in part, mediated through the modulation of key signaling pathways that control cell survival and death.

The general mechanism of action for many antileukemic agents involves the induction of apoptosis through intrinsic or extrinsic pathways.[3][5] These pathways ultimately converge on the activation of caspases, a family of proteases that execute the apoptotic program.

Experimental Workflow for Investigating Apoptosis

G cluster_assays Apoptosis Assays start Cancer Cell Culture treatment Treat with this compound start->treatment incubation Incubate for 24/48/72h treatment->incubation facs FACS Analysis (Annexin V/PI Staining) incubation->facs Cell Death Quantification western Western Blot (Caspase-3, PARP, Bcl-2 family) incubation->western Protein Expression ros ROS Measurement incubation->ros Oxidative Stress data Data Analysis facs->data western->data ros->data conclusion Conclusion on Apoptotic Mechanism data->conclusion

Figure 1. A typical experimental workflow to investigate the apoptotic effects of this compound on cancer cells.

Proposed Signaling Pathway for this compound-Induced Apoptosis in Leukemia Cells

Based on the known mechanisms of related compounds and general principles of apoptosis in leukemia, a putative signaling pathway for this compound is proposed. This pathway involves the activation of the intrinsic apoptotic pathway.

G cluster_cell Leukemia Cell cluster_proteins Bcl-2 Family Proteins cluster_caspases Caspase Cascade yp This compound mito Mitochondrion yp->mito Induces Mitochondrial Stress bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) yp->bcl2 Downregulates cytc Cytochrome c release mito->cytc bax Bax/Bak (Pro-apoptotic) bcl2->bax Inhibits cas9 Caspase-9 cytc->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Figure 2. A proposed signaling pathway for this compound-induced apoptosis in leukemia cells, highlighting the central role of the mitochondria and the caspase cascade.

Conclusion and Future Directions

This compound and its related quassinoid glycosides represent a promising class of natural products with significant potential for the development of novel anticancer therapies, particularly for leukemia. While preliminary studies have demonstrated their cytotoxic and apoptotic effects, further research is imperative. Future investigations should focus on elucidating the precise molecular targets of this compound and the specific signaling pathways it modulates in different cancer types. Comprehensive in vivo studies are also necessary to evaluate its efficacy and safety profile in preclinical models. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of these fascinating natural compounds.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Yadanzioside P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside P, a quassinoid glycoside isolated from Brucea javanica, has demonstrated significant antileukemic and antitumor activities. Despite its therapeutic potential, the complete biosynthetic pathway of this complex natural product remains to be fully elucidated. This technical guide synthesizes current knowledge on terpenoid and quassinoid biosynthesis to propose a putative pathway for this compound. It further provides an overview of established experimental protocols for pathway elucidation and presents representative quantitative data from related pathways to serve as a benchmark for future research. This document aims to be a foundational resource for researchers dedicated to unraveling the biosynthesis of this compound and other medicinally important quassinoids, paving the way for their potential biotechnological production.

Introduction to this compound

This compound is a natural product belonging to the quassinoid family, a group of highly oxygenated and structurally complex degraded triterpenoids.[1][2] These compounds are predominantly found in plants of the Simaroubaceae family. This compound is specifically the 3-O-(β-D-glucopyranosyl) derivative of bruceantin (B1667948), another well-known quassinoid with potent biological activities.[3][4] The intricate molecular architecture of this compound, featuring a highly modified triterpenoid (B12794562) core and a sugar moiety, suggests a complex and fascinating biosynthetic origin. Understanding this pathway is critical for ensuring a sustainable supply of this promising therapeutic agent, potentially through metabolic engineering or synthetic biology approaches.

A Putative Biosynthetic Pathway for this compound

The biosynthesis of this compound can be conceptually divided into three major stages: the formation of the triterpenoid backbone, the extensive modification of this backbone to form the quassinoid core (bruceantin), and the final glycosylation step.

Stage 1: Formation of the Triterpenoid Precursor

Like all triterpenoids, the biosynthesis of this compound begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[5][6] In plants, these are synthesized via the cytosolic mevalonate (B85504) (MVA) pathway. Two molecules of farnesyl pyrophosphate (FPP), each a C15 compound formed from the condensation of IPP and DMAPP, are joined head-to-head by squalene (B77637) synthase to form the C30 hydrocarbon, squalene. Squalene is then epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase. The cyclization of 2,3-oxidosqualene, catalyzed by an oxidosqualene cyclase (OSC), is a critical branching point in triterpenoid biosynthesis, leading to a variety of triterpenoid skeletons.[3][7][8] For quassinoids, it is hypothesized that a specific OSC, likely a β-amyrin synthase or a related enzyme, produces the initial pentacyclic triterpenoid scaffold.[7][9]

Stage 2: Formation of the Quassinoid Core (Bruceantin)

The transformation of the initial triterpenoid skeleton into the highly modified quassinoid structure of bruceantin involves a series of extensive oxidative modifications. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), which are known to be key enzymes in the diversification of terpenoid structures.[3][10] This stage likely involves:

  • Multiple Hydroxylations: The introduction of several hydroxyl groups at specific positions on the triterpenoid backbone.

  • Oxidative Cleavage and Rearrangements: The characteristic degraded C20 skeleton of quassinoids is formed through the cleavage of carbon-carbon bonds in the C30 precursor. This is a complex process that likely involves multiple enzymatic steps and rearrangements of the carbon skeleton.

  • Lactone Formation: The formation of the lactone rings present in the quassinoid core is another key modification, likely catalyzed by specific oxidoreductases.

  • Esterification: The attachment of the (E)-3,4-dimethylpent-2-enoyl group at the C-3 position is a crucial step in the formation of bruceantin. This reaction is likely catalyzed by an acyltransferase.

Stage 3: Glycosylation to Yield this compound

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the hydroxyl group at the C-3 position of bruceantin. This glycosylation reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT).[11][12][13] These enzymes utilize an activated sugar donor, typically UDP-glucose, to transfer the sugar moiety to the acceptor molecule (in this case, bruceantin).[11][14] Plant UGTs are a large and diverse family of enzymes, often exhibiting high specificity for both the sugar donor and the acceptor substrate.[12][13]

Proposed Biosynthetic Pathway Diagram

This compound Putative Biosynthesis cluster_0 Stage 1: Triterpenoid Backbone Formation cluster_1 Stage 2: Quassinoid Core Formation cluster_2 Stage 3: Glycosylation Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate HMGR IPP/DMAPP IPP/DMAPP Mevalonate->IPP/DMAPP Multiple Steps Farnesyl-PP (FPP) Farnesyl-PP (FPP) IPP/DMAPP->Farnesyl-PP (FPP) FPPS FPP FPP Squalene Squalene FPP->Squalene SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SQE Pentacyclic Triterpenoid Pentacyclic Triterpenoid 2,3-Oxidosqualene->Pentacyclic Triterpenoid OSC Intermediate 1 Intermediate 1 Pentacyclic Triterpenoid->Intermediate 1 CYP450s (Oxidations) Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Oxidative Cleavage & Rearrangement Bruceantin Bruceantin Intermediate 2->Bruceantin Acyltransferase This compound This compound Bruceantin->this compound UGT (UDP-Glucose) Experimental Workflow cluster_0 Hypothesis Generation cluster_1 Gene Functional Characterization cluster_2 In Planta Validation Bioinformatics Transcriptome Analysis (Co-expression) Candidate Gene Selection Candidate Gene Selection Bioinformatics->Candidate Gene Selection Identify potential CYP450s, UGTs, etc. Metabolomics Metabolite Profiling Metabolomics->Candidate Gene Selection Gene Cloning Gene Cloning Candidate Gene Selection->Gene Cloning Heterologous Expression E. coli, Yeast, N. benthamiana Gene Cloning->Heterologous Expression Enzyme Assays In vitro assays with recombinant protein Heterologous Expression->Enzyme Assays Gene Silencing RNAi or CRISPR/Cas9 in B. javanica Enzyme Assays->Gene Silencing Inform target selection Metabolite Analysis LC-MS analysis of transgenic plants Gene Silencing->Metabolite Analysis Pathway Elucidation Pathway Elucidation Metabolite Analysis->Pathway Elucidation

References

The Therapeutic Potential of Yadanzioside P: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Antileukemic Quassinoid and its Congeners from Brucea javanica

Introduction

Yadanzioside P, a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., has been identified as a compound with notable antileukemic properties.[1][2][] As a member of the quassinoid family, a group of bitter C20-triterpenoids known for their diverse biological activities, this compound holds significant therapeutic potential.[4][5] Structurally identified as 3-O-(beta-D-glucopyranosyl)bruceantin, its mechanism of action is an area of active investigation.[2] This technical guide provides a comprehensive overview of the current understanding of this compound and related quassinoids from Brucea javanica, focusing on their antitumor activities, experimental methodologies, and the signaling pathways they modulate. While specific quantitative data and detailed experimental protocols for this compound are limited in publicly available literature, this guide will draw upon data from closely related and well-studied quassinoids, such as Brusatol and Bruceantin, to provide a foundational understanding for researchers and drug development professionals.

Quantitative Data on the Antitumor Activity of Related Quassinoids

The cytotoxic and antiproliferative effects of quassinoids from Brucea javanica have been evaluated across various cancer cell lines. The following tables summarize the available quantitative data for Bruceantin and Brusatol, which serve as important reference points for the potential efficacy of this compound.

Table 1: In Vitro Cytotoxicity of Bruceantin

Cell LineCancer TypeIC50Reference
RPMI 8226Multiple Myeloma13 nM[6]
U266Multiple Myeloma49 nM[6]
H929Multiple Myeloma115 nM[6]
Entamoeba histolyticaAmoeba0.018 µg/mL[6]

Table 2: In Vitro Cytotoxicity of Brusatol

Cell LineCancer TypeIC50Reference
PANC-1Pancreatic Cancer0.36 µmol/L[1]
SW1990Pancreatic Cancer0.10 µmol/L[1]
MCF-7Breast Cancer0.08 µmol/L[1]

Experimental Protocols

Detailed experimental protocols for this compound are not extensively documented. However, based on the studies of related quassinoids, the following methodologies are central to evaluating their therapeutic potential.

In Vitro Cytotoxicity Assays
  • Cell Culture: Human cancer cell lines (e.g., leukemia, multiple myeloma, pancreatic, breast cancer lines) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability Assay (MTT Assay):

    • Cells are seeded in 96-well plates at a specific density.

    • After 24 hours, cells are treated with various concentrations of the test compound (e.g., this compound, Bruceantin, Brusatol) for a defined period (e.g., 24, 48, 72 hours).

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

  • Apoptosis Assays (Annexin V/Propidium Iodide Staining):

    • Cells are treated with the test compound for a specified time.

    • Cells are harvested, washed, and resuspended in binding buffer.

    • Cells are stained with Annexin V-FITC and Propidium Iodide (PI).

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Antitumor Efficacy Studies
  • Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are commonly used for xenograft models.

  • Xenograft Tumor Model:

    • Human cancer cells are injected subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

    • The treatment group receives the test compound (e.g., Bruceantin) via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule. The control group receives a vehicle.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for apoptosis markers).

Signaling Pathways and Mechanisms of Action

The antitumor effects of quassinoids from Brucea javanica are attributed to their ability to modulate multiple critical signaling pathways involved in cell proliferation, survival, and stress response. While the specific pathways affected by this compound are yet to be fully elucidated, studies on Bruceantin and Brusatol provide significant insights.

Induction of Apoptosis via Mitochondrial Pathway

Bruceantin has been shown to induce apoptosis in myeloma cells by activating the intrinsic, or mitochondrial, pathway of apoptosis.[6][7] This involves the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, leading to a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.

Bruceantin Bruceantin cMyc c-Myc Downregulation Bruceantin->cMyc Mito Mitochondrial Dysfunction Bruceantin->Mito CytC Cytochrome c Release Mito->CytC Caspase Caspase-3/7 Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Bruceantin-induced apoptotic signaling pathway.

Modulation of Stress Response and Inflammatory Pathways

Brusatol has been identified as an inhibitor of the Nrf2 pathway, a key regulator of the cellular antioxidant response that is often hyperactivated in cancer cells, contributing to chemoresistance.[1] By inhibiting Nrf2, Brusatol can increase reactive oxygen species (ROS) levels, rendering cancer cells more susceptible to apoptosis. Furthermore, Brusatol has been shown to activate pro-apoptotic stress-activated protein kinases (SAPKs) like JNK and p38 MAPK, while inhibiting pro-survival pathways such as NF-κB and STAT3.[1]

cluster_inhibition Inhibition cluster_activation Activation Nrf2 Nrf2 Pathway NfkB NF-κB Pathway Proliferation Cell Proliferation (Inhibited) NfkB->Proliferation STAT3 STAT3 Pathway STAT3->Proliferation JNK JNK Pathway Apoptosis Apoptosis JNK->Apoptosis p38 p38 MAPK Pathway p38->Apoptosis Brusatol Brusatol Brusatol->Nrf2 Brusatol->NfkB Brusatol->STAT3 Brusatol->JNK Brusatol->p38

Caption: Brusatol's modulation of key signaling pathways.

Targeting the JAK-STAT Pathway

Yadanziolide A, another quassinoid from Brucea javanica, has been demonstrated to inhibit the proliferation of hepatocellular carcinoma by targeting the JAK-STAT signaling pathway. It was found to inhibit the phosphorylation of JAK2 and STAT3, key components of this pathway that are often constitutively active in cancer and promote cell proliferation and survival.[8]

Yadanziolide_A Yadanziolide A JAK2 JAK2 Phosphorylation Yadanziolide_A->JAK2 STAT3 STAT3 Phosphorylation Yadanziolide_A->STAT3 JAK2->STAT3 Gene_Expression Target Gene Expression STAT3->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: Inhibition of the JAK-STAT pathway by Yadanziolide A.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel antileukemic therapies. While direct experimental data remains limited, the well-documented anticancer activities of its structural analogs, Bruceantin and Brusatol, provide a strong rationale for its further investigation. The multifaceted mechanisms of these quassinoids, involving the induction of apoptosis and the modulation of key signaling pathways such as Nrf2, NF-κB, and STAT3, highlight their potential to overcome drug resistance and offer new therapeutic strategies.

Future research should focus on:

  • Comprehensive in vitro screening of this compound against a broad panel of leukemia and other cancer cell lines to determine its specific IC50 values.

  • Detailed mechanistic studies to elucidate the precise signaling pathways modulated by this compound.

  • In vivo efficacy and toxicity studies in relevant animal models of leukemia.

  • Structure-activity relationship (SAR) studies to optimize the therapeutic index of this compound and related quassinoid glycosides.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its potential clinical application in the treatment of leukemia and other malignancies.

References

A Technical Guide to the Early-Stage Research of Quassinoids from Brucea javanica, with a Focus on Antitumor Properties Analogous to Yadanzioside P

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, in-depth early-stage research data specifically for Yadanzioside P is scarce in publicly available scientific literature. This guide provides a technical overview based on the research of closely related quassinoid compounds isolated from the same plant, Brucea javanica, to serve as a representative model for drug development professionals, researchers, and scientists. The primary analog referenced is Brusatol, a well-studied quassinoid from Brucea javanica.

Introduction

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine.[] Early research has identified it as having potential antileukemic and antitumor activities.[] Quassinoids, a class of tetracyclic triterpenoids, are known for their broad range of biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[2][3] This document synthesizes the available information on the antitumor properties of quassinoids from Brucea javanica, with a particular focus on Brusatol, to provide a foundational understanding for further research and development.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of Brusatol, a representative quassinoid from Brucea javanica, against various cancer cell lines. This data is presented to illustrate the typical potency of this class of compounds.

CompoundCell LineCancer TypeIC50 (µmol/L)Reference
BrusatolPANC-1Pancreatic Cancer0.36[2]
BrusatolSW1990Pancreatic Cancer0.10[2]
BrusatolMCF-7Breast Cancer0.08[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research. Below are representative protocols for assays commonly used in the evaluation of anticancer compounds like quassinoids.

1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on the proliferation of cancer cells.

  • Cell Culture: Human cancer cell lines (e.g., PANC-1, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., Brusatol) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are prepared in culture media to achieve a range of final concentrations. The media in the wells is replaced with the media containing the test compound, and the cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified using appropriate software.

Signaling Pathways

Research on Brusatol has elucidated its involvement in several key signaling pathways related to cancer cell survival and proliferation.

Inhibition of the Nrf2 Signaling Pathway

Brusatol is known to be a specific inhibitor of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. In many cancer cells, the Nrf2 pathway is constitutively active, promoting cell survival and resistance to chemotherapy. Brusatol enhances the sensitivity of cancer cells to other treatments by suppressing this protective pathway.

Nrf2_Inhibition Brusatol Brusatol Nrf2 Nrf2 Brusatol->Nrf2 inhibits ARE Antioxidant Response Element Nrf2->ARE activates Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes promotes transcription Cell_Survival Cancer Cell Survival/Resistance Antioxidant_Genes->Cell_Survival leads to

Caption: Brusatol inhibits the Nrf2 pathway, reducing cancer cell survival.

Modulation of Stress-Activated and Pro-Survival Pathways

Brusatol has also been shown to influence other critical signaling cascades in pancreatic cancer cells. It activates the pro-apoptotic JNK and p38 MAPK pathways while inhibiting the pro-survival NF-κB and STAT3 pathways. This dual action shifts the balance towards apoptosis in cancer cells.

Pro_Survival_Pathway_Inhibition cluster_inhibition Inhibitory Effects cluster_activation Activatory Effects Brusatol_Inhibit Brusatol NFkB NF-κB Pathway Brusatol_Inhibit->NFkB inhibits STAT3 STAT3 Pathway Brusatol_Inhibit->STAT3 inhibits Proliferation_Survival Cell Proliferation & Survival NFkB->Proliferation_Survival promotes STAT3->Proliferation_Survival promotes Brusatol_Activate Brusatol JNK JNK Pathway Brusatol_Activate->JNK activates p38_MAPK p38 MAPK Pathway Brusatol_Activate->p38_MAPK activates Apoptosis Apoptosis JNK->Apoptosis promotes p38_MAPK->Apoptosis promotes

Caption: Brusatol's dual action on key cancer signaling pathways.

Conclusion

While specific early-stage research on this compound is limited, the available data on related quassinoids from Brucea javanica, such as Brusatol, provide a strong rationale for its further investigation as a potential anticancer agent. The representative data and protocols outlined in this guide offer a foundational framework for researchers to design and execute preclinical studies. Future research should focus on isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to elucidate its specific mechanism of action and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Yadanzioside P

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Yadanzioside P is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine.[1][2][3] This compound has garnered significant interest due to its potent antileukemic and antitumor activities.[1][3][4] This document provides a detailed protocol for the isolation and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development. The methodology is based on established procedures for the isolation of quassinoid glycosides from Brucea javanica.

Data Presentation

A summary of the expected yields and purity at various stages of the isolation process is presented in Table 1. Please note that these values are illustrative and can vary depending on the quality of the starting material and the specific experimental conditions.

Table 1: Illustrative Yield and Purity of this compound During Purification

Purification StepStarting Material (g)Fraction Weight (g)This compound Yield (mg)Purity (%)
Methanol (B129727) Extraction1000150-<1
Liquid-Liquid Partitioning15080-1-5
Silica (B1680970) Gel Chromatography8010-20-40
Preparative HPLC100.550>95

Experimental Protocols

1. Plant Material Dried seeds of Brucea javanica (L.) Merr. should be sourced from a reputable supplier and authenticated by a qualified botanist.

2. Extraction The initial extraction is performed to isolate the crude mixture of compounds from the plant material.

  • Procedure:

    • Grind the dried seeds of Brucea javanica (1 kg) into a coarse powder.

    • Macerate the powdered seeds with methanol (5 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through cheesecloth and then filter paper.

    • Repeat the maceration process two more times with fresh methanol.

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

3. Liquid-Liquid Partitioning This step separates compounds based on their polarity, enriching the fraction containing the polar glycoside, this compound.

  • Procedure:

    • Suspend the crude methanolic extract (approx. 150 g) in deionized water (1 L).

    • Transfer the suspension to a separatory funnel and partition successively with an equal volume of chloroform (B151607) (3 x 1 L).

    • Collect the aqueous layer, which contains the water-soluble compounds including this compound.

    • Concentrate the aqueous fraction under reduced pressure to yield the water-soluble residue.

4. Silica Gel Column Chromatography This is the primary chromatographic step to separate the complex mixture in the water-soluble fraction.

  • Procedure:

    • Prepare a silica gel (70-230 mesh) column packed in a chloroform-methanol mixture. The column size will depend on the amount of water-soluble residue.

    • Adsorb the water-soluble residue onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, v/v).

    • Collect fractions of a suitable volume (e.g., 250 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC).

    • Combine fractions containing compounds with similar TLC profiles. The fractions containing this compound are expected to elute with the more polar solvent mixtures.

5. Preparative High-Performance Liquid Chromatography (HPLC) The final purification step to obtain highly pure this compound.

  • Procedure:

    • Dissolve the enriched fraction from the silica gel column in a suitable solvent (e.g., methanol).

    • Perform preparative HPLC using a C18 column.

    • Elute with a gradient of acetonitrile (B52724) in water. The specific gradient should be optimized based on analytical HPLC of the fraction.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

6. Characterization The identity and purity of the isolated this compound should be confirmed by spectroscopic methods.

  • Techniques:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to elucidate the structure.

    • Purity Assessment: Analytical HPLC with a photodiode array (PDA) detector. A purity of >95% is generally required for biological assays.

Visualizations

Workflow for the Isolation and Purification of this compound

Yadanzioside_P_Isolation Start Dried Seeds of Brucea javanica Extraction Methanol Extraction Start->Extraction CrudeExtract Crude Methanol Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (Chloroform/Water) CrudeExtract->Partitioning WaterSoluble Water-Soluble Fraction Partitioning->WaterSoluble ChloroformFraction Chloroform Fraction (Discarded) Partitioning->ChloroformFraction SilicaGel Silica Gel Column Chromatography WaterSoluble->SilicaGel EnrichedFraction Enriched this compound Fraction SilicaGel->EnrichedFraction PrepHPLC Preparative HPLC EnrichedFraction->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Characterization Spectroscopic Characterization (MS, NMR, HPLC) PureCompound->Characterization FinalProduct This compound (>95% Purity) Characterization->FinalProduct

Caption: Workflow of this compound isolation.

References

Application Notes & Protocols for Cell-Based Assays to Evaluate Yadanzioside P Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside P is a quassinoid glycoside isolated from Brucea javanica (L.) Merr, a plant with a history in traditional medicine. Preliminary studies have indicated its potential as an antileukemic agent[1]. This document provides detailed protocols for a panel of cell-based assays to further characterize the biological activities of this compound, focusing on its anticancer and potential anti-inflammatory effects. These assays are crucial for elucidating its mechanism of action and for its development as a potential therapeutic agent.

Cytotoxicity Assessment in Cancer Cell Lines

The initial evaluation of an anticancer compound involves determining its cytotoxic effects on various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.

MTT Assay for Cell Viability

Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., Jurkat for leukemia, HeLa for cervical cancer, A549 for lung cancer) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) using a dose-response curve.

Data Presentation:

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)

Cell LineIncubation Time (h)IC₅₀ (µM)
Jurkat2415.2
488.5
724.1
HeLa2425.8
4818.3
7212.7
A54924> 100
4885.6
7262.3

Experimental Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with this compound B->C D Incubate 24/48/72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow of the MTT cell viability assay.

Apoptosis Induction Assessment

To determine if the observed cytotoxicity is due to apoptosis, Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry can be performed.

Annexin V-FITC/PI Staining for Apoptosis

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Seed Jurkat cells (or another sensitive cell line) in a 6-well plate at a density of 1 x 10⁶ cells/well. Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Data Presentation:

Table 2: Apoptotic Effect of this compound on Jurkat Cells (Hypothetical Data)

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control95.22.52.3
This compound (IC₅₀)60.125.814.1
This compound (2x IC₅₀)35.742.322.0

Apoptosis Assay Workflow

Apoptosis_Workflow A Cell Treatment with this compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in Dark D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for Annexin V/PI apoptosis assay.

Anti-inflammatory Activity Assessment

Chronic inflammation is linked to cancer development. Many natural products exhibit both anticancer and anti-inflammatory properties. The effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages can be evaluated.

Nitric Oxide (NO) Production Assay

Principle: The production of NO, a key inflammatory mediator, can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation and a group with LPS stimulation but no this compound treatment.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Data Presentation:

Table 3: Effect of this compound on NO Production in LPS-stimulated RAW 264.7 Cells (Hypothetical Data)

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control (no LPS)1.2N/A
LPS (1 µg/mL)25.80
LPS + this compound (1 µM)22.114.3
LPS + this compound (5 µM)15.440.3
LPS + this compound (10 µM)8.766.3

Signaling Pathway Analysis

To understand the molecular mechanism underlying the observed activities, the effect of this compound on key signaling pathways can be investigated using Western blotting. The NF-κB pathway is a critical regulator of inflammation and cell survival.

Western Blotting for NF-κB Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This protocol will assess the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of NF-κB p65.

Experimental Protocol:

  • Cell Lysis: Treat cells with this compound and/or LPS as described previously. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Potential NF-κB Signaling Pathway Modulation by this compound

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates pIkB p-IκBα IkB->pIkB NFkB_IkB_complex NF-κB-IκBα Complex IkB->NFkB_IkB_complex NFkB_p65_p50 NF-κB (p65/p50) pIkB->NFkB_p65_p50 releases NFkB_p65_p50->NFkB_IkB_complex NFkB_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_nucleus translocates NFkB_IkB_complex->IKK YadP This compound YadP->IKK inhibits? DNA DNA NFkB_nucleus->DNA binds Gene_Expression Pro-inflammatory & Pro-survival Gene Expression DNA->Gene_Expression promotes

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Disclaimer

These protocols and hypothetical data are provided as a guide for research purposes. Actual experimental conditions and results may vary. It is essential to optimize protocols for specific cell lines and experimental setups. All laboratory work should be conducted following appropriate safety guidelines.

References

In Vitro Efficacy of Yadanziolide A on Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the in vitro evaluation of Yadanziolide A, a natural product isolated from Brucea javanica, on various cancer cell lines. Due to the lack of available in vitro studies on Yadanzioside P, this document focuses on the closely related and well-researched compound, Yadanziolide A, as a proxy. The provided data and protocols are based on published studies of Yadanziolide A's effects on hepatocellular carcinoma cell lines, demonstrating its cytotoxic and pro-apoptotic activities. The underlying mechanism involving the JAK/STAT signaling pathway is also detailed.

Introduction

Yadanziolide A is a quassinoid compound extracted from the fruit of Brucea javanica, a plant used in traditional medicine for its anti-inflammatory and anti-cancer properties. Recent in vitro studies have highlighted the potential of Yadanziolide A as an anti-cancer agent, particularly against hepatocellular carcinoma. This document summarizes the key findings and provides standardized protocols for researchers interested in investigating the effects of Yadanziolide A on cancer cell lines.

Data Presentation: In Vitro Effects of Yadanziolide A

The following tables summarize the quantitative data from in vitro studies of Yadanziolide A on hepatocellular carcinoma cell lines.

Table 1: Cytotoxicity of Yadanziolide A on Hepatocellular Carcinoma Cell Lines

Cell LineTypeIC50 (nM) after 24h
HepG2Human Hepatocellular Carcinoma300[1]
LM-3Human Hepatocellular Carcinoma171[1]
Huh-7Human Hepatocellular Carcinoma362[1]
HL-7702Normal Human Liver Cell768[1]

IC50 values were determined using the Cell Counting Kit-8 (CCK-8) assay.

Table 2: Apoptotic Effects of Yadanziolide A on Hepatocellular Carcinoma Cell Lines after 24h Treatment

Cell LineYadanziolide A (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
LM-3 0.15.27.813.0
0.38.512.120.6
111.918.430.3[1]
HepG2 0.18.96.515.4
0.315.210.325.5
120.414.635.0[1]

Apoptosis was determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol describes the determination of cell viability upon treatment with Yadanziolide A using the Cell Counting Kit-8 (CCK-8).

Materials:

  • Cancer cell lines (e.g., HepG2, LM-3, Huh-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Yadanziolide A stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of complete medium.[1] Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Yadanziolide A in complete medium from the stock solution. The final concentrations should range from 0 to 10,000 nM.[1] Remove the medium from the wells and add 100 µL of the prepared Yadanziolide A dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest Yadanziolide A concentration).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[1]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color of the medium changes to orange.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of the Yadanziolide A concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the procedure for quantifying apoptosis in cancer cells treated with Yadanziolide A using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines (e.g., HepG2, LM-3)

  • Complete cell culture medium

  • Yadanziolide A stock solution (in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells into 6-well plates at a density of 1 x 10⁵ cells per well in 2 mL of complete medium.[1] Incubate at 37°C and 5% CO₂ for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Yadanziolide A (e.g., 0.1, 0.3, 1 µM) for 24 hours.[1] Include a vehicle control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up the compensation and gates.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using the flow cytometry analysis software.

Visualizations

Signaling Pathway

Yadanzioside_A_Signaling_Pathway cluster_inhibition Inhibitory Effect Yadanzioside_A Yadanziolide A JAK2 JAK2 Yadanzioside_A->JAK2 Inhibits pSTAT3 p-STAT3 Bax Bax Caspase8 Caspase-8 STAT3 STAT3 JAK2->STAT3 Phosphorylates Bcl2 Bcl-2 pSTAT3->Bcl2 Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Induces Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase3->Apoptosis Induces

Caption: Yadanziolide A induced apoptosis via the JAK/STAT pathway.

Experimental Workflow

Experimental_Workflow Start Start: Cell Culture Seeding Cell Seeding (96-well or 6-well plates) Start->Seeding Treatment Yadanziolide A Treatment (24 hours) Seeding->Treatment Cytotoxicity Cytotoxicity Assay (CCK-8) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Readout_Cyto Absorbance Reading (450 nm) Cytotoxicity->Readout_Cyto Readout_Apop Flow Cytometry Analysis Apoptosis->Readout_Apop Data_Analysis Data Analysis (IC50 & Apoptosis %) Readout_Cyto->Data_Analysis Readout_Apop->Data_Analysis

Caption: In vitro experimental workflow for Yadanziolide A.

Mechanism of Action

Yadanziolide A exerts its anti-cancer effects by inducing apoptosis through the modulation of the JAK/STAT signaling pathway. In hepatocellular carcinoma cells, Yadanziolide A inhibits the phosphorylation of JAK2 and STAT3. The inhibition of STAT3 phosphorylation leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. Furthermore, Yadanziolide A treatment results in the activation of caspase-8 and caspase-3, key executioners of apoptosis. This dual effect on the intrinsic (Bcl-2 family) and extrinsic (caspase-8) apoptotic pathways culminates in programmed cell death of the cancer cells.

Conclusion

The data and protocols presented herein demonstrate that Yadanziolide A is a potent inhibitor of hepatocellular carcinoma cell growth in vitro. Its mechanism of action involves the induction of apoptosis via the JAK/STAT signaling pathway. These application notes provide a comprehensive guide for researchers to further investigate the anti-cancer properties of Yadanziolide A and other related compounds from Brucea javanica.

References

Application Notes and Protocols for the Preclinical Formulation of Yadanzioside P

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of oncology, pharmacology, and medicinal chemistry.

Introduction:

Yadanzioside P is a quassinoid glycoside isolated from the seeds of Brucea javanica that has demonstrated promising antileukemic activity[1][]. Quassinoids, as a class of natural products, are known for their potent anti-cancer properties, which are often associated with the induction of apoptosis and inhibition of cell proliferation[3][4][5]. However, a significant challenge in the preclinical development of many quassinoids, including likely this compound, is their poor aqueous solubility, which can hinder the achievement of optimal therapeutic concentrations in in vivo models[3][6].

These application notes provide a comprehensive guide for the formulation of this compound for preclinical research. The protocols outlined below offer strategies to enhance the solubility and bioavailability of this compound, enabling accurate and reproducible dosing in animal studies. The information is based on established formulation techniques for poorly soluble compounds and the known characteristics of the quassinoid family.

Physicochemical Properties of this compound and Related Compounds

A thorough understanding of the physicochemical properties of a compound is critical for developing a suitable formulation[6]. While experimental data for this compound is limited, calculated properties from related yadanziosides can provide initial guidance. Researchers should perform experimental characterization of their specific batch of this compound.

Table 1: Physicochemical Properties of Yadanziosides

PropertyYadanzioside E[7]Yadanzioside L[8]Yadanzioside D[9]Yadanzioside G[10]
Molecular Formula C₃₂H₄₄O₁₆C₃₄H₄₆O₁₇C₂₃H₃₀O₁₁C₃₆H₄₈O₁₈
Molecular Weight ( g/mol ) 684.7726.7482.5768.8
XLogP3 (Calculated) -1.4-1.6-1.3Not Available

Note: The negative XLogP3 values suggest that while these compounds have polar functionalities, their overall structure may still present solubility challenges in aqueous media due to their complex, rigid ring systems.

Formulation Strategies for Preclinical Studies

Given the anticipated poor aqueous solubility of this compound, several formulation strategies can be employed for preclinical administration, primarily for oral gavage and parenteral routes. The choice of formulation will depend on the intended route of administration, the required dose, and the specific animal model.

1. Aqueous Suspension for Oral Gavage: This is often the simplest and most common approach for water-insoluble compounds in early preclinical studies[6].

2. Co-Solvent Solution for Oral or Parenteral Administration: Utilizing a mixture of a primary solvent and one or more co-solvents can significantly increase the solubility of a compound[11].

3. Lipid-Based Formulation for Oral Administration: For lipophilic compounds, lipid-based formulations can enhance oral absorption[12].

Table 2: Common Vehicles and Excipients for Preclinical Formulations

Vehicle/ExcipientFunctionTypical ConcentrationRoute of Administration
0.5% (w/v) Carboxymethylcellulose (CMC) in water Suspending agent0.5%Oral
0.5% (w/v) Methylcellulose (B11928114) in water Suspending agent0.5%Oral
10% DMSO in Corn Oil Co-solvent system10% DMSOOral, Subcutaneous
5% (v/v) Tween® 80 in Saline Surfactant, wetting agent5%Oral, Intraperitoneal
Polyethylene glycol 400 (PEG 400) Co-solventUp to 100%Oral, Intravenous
Corn Oil/Sesame Oil Lipid vehicleUp to 100%Oral, Subcutaneous

Experimental Protocols

The following protocols provide a starting point for the formulation of this compound. It is crucial to perform a solubility screening to determine the optimal vehicle for the desired concentration.

Protocol 1: Solubility Screening of this compound

Objective: To determine the approximate solubility of this compound in various preclinical vehicles.

Materials:

  • This compound

  • Selection of vehicles (from Table 2)

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • HPLC or other suitable analytical method for quantification

Procedure:

  • Weigh out a small, known amount of this compound (e.g., 2 mg) into several separate, clear vials.

  • Add a small, measured volume (e.g., 100 µL) of a test vehicle to each vial.

  • Vortex the vials vigorously for 2-5 minutes.

  • If the compound does not dissolve, place the vials in a sonicator for 15-30 minutes. Gentle warming (e.g., to 37°C) may also be applied if the compound's stability at that temperature is known.

  • Visually inspect for complete dissolution.

  • If the compound dissolves, add another known amount of this compound and repeat steps 3-5 until saturation is reached (i.e., solid material remains undissolved).

  • If the compound does not fully dissolve in the initial volume, add incremental volumes of the vehicle until dissolution is achieved or a maximum practical volume is reached.

  • For suspensions, or to confirm the solubility limit in solutions, centrifuge the saturated samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method.

Protocol 2: Preparation of an Aqueous Suspension for Oral Gavage

Objective: To prepare a homogeneous and dose-accurate suspension of this compound for oral administration.

Materials:

  • This compound

  • 0.5% (w/v) Methylcellulose in sterile water

  • Mortar and pestle (optional, for particle size reduction)

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Calculate the required amounts of this compound and vehicle based on the desired concentration and final volume.

  • If this compound is in a crystalline form with large particles, gently grind it to a fine powder using a mortar and pestle.

  • In a suitable container, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to create a smooth paste. This step is critical for proper wetting of the particles.

  • Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer.

  • Continue stirring for at least 30 minutes to ensure a uniform suspension.

  • Before each administration, vigorously vortex the suspension to ensure homogeneity.

Protocol 3: Preparation of a Co-Solvent Solution

Objective: To prepare a clear solution of this compound for oral or parenteral administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the desired final concentration and vehicle composition (e.g., 10% DMSO, 40% PEG 400, 50% Saline). Note: The final concentration of DMSO should be kept as low as possible, especially for in vivo studies.

  • Weigh the required amount of this compound and place it in a sterile tube.

  • Add the DMSO to dissolve the compound completely. Vortex or sonicate if necessary.

  • Add the PEG 400 and vortex to mix thoroughly.

  • Slowly add the saline or PBS dropwise while continuously vortexing to prevent precipitation of the compound.

  • Visually inspect the final formulation to ensure it is a clear solution, free of any particulates. If for parenteral administration, sterile filter the final solution through a 0.22 µm filter.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin Preclinical Administration YadanziosideP This compound Powder Weighing Weighing and Calculation YadanziosideP->Weighing Vehicle Vehicle Selection (e.g., 0.5% MC) Vehicle->Weighing Pasting Create Paste with Small Vehicle Volume Weighing->Pasting Dilution Gradual Dilution with Remaining Vehicle Pasting->Dilution Mixing Vortex/Stir for Homogeneity Dilution->Mixing FinalFormulation Final Formulation (Solution/Suspension) Mixing->FinalFormulation Visual Visual Inspection (Clarity/Uniformity) FinalFormulation->Visual Concentration Concentration Verification (e.g., HPLC) Visual->Concentration Stability Short-term Stability Assessment Concentration->Stability Dosing Animal Dosing (e.g., Oral Gavage) Stability->Dosing PKPD Pharmacokinetic/Pharmacodynamic Studies Dosing->PKPD

Caption: Experimental workflow for this compound formulation.

Potential Signaling Pathways

While the specific molecular targets of this compound are not fully elucidated, quassinoids are known to impact key cancer-related signaling pathways. The following diagram illustrates a generalized view of pathways that may be affected by this compound, which should be investigated experimentally.

G cluster_pathways Potential Cellular Targets YadanziosideP This compound PI3K PI3K YadanziosideP->PI3K Inhibition? Bcl2 Bcl-2 Family YadanziosideP->Bcl2 Downregulation? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Decreased Cell Proliferation mTOR->Proliferation Promotes Caspases Caspases Bcl2->Caspases Inhibits Apoptosis Increased Apoptosis Caspases->Apoptosis Induces

Caption: Potential signaling pathways modulated by this compound.

Disclaimer: The information provided in these application notes is intended as a guide for research purposes only. The protocols and formulations should be optimized based on the specific characteristics of the this compound batch and the experimental design. It is essential to conduct appropriate stability and toxicity studies for any new formulation before use in animal models.

References

Application Note: Structural Elucidation of Yadanzioside P using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and structural elucidation of Yadanzioside P, a quassinoid glycoside isolated from Brucea javanica. This compound has been identified as 3-O-(β-D-glucopyranosyl)bruceantin[1][2]. The structural confirmation is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The methodologies outlined herein are crucial for the quality control and characterization of this potentially therapeutic natural product.

Introduction

This compound is a member of the quassinoid family, a group of bitter principles known for their wide range of biological activities, including antimalarial and anticancer properties. Structurally, it is a glycoside of the complex triterpenoid, bruceantin (B1667948), with a β-D-glucopyranosyl moiety attached at the C-3 position. Accurate structural identification is paramount for understanding its structure-activity relationship and for further drug development. NMR spectroscopy is an indispensable tool for the unambiguous structural determination of such complex natural products.

Chemical Structure

This compound (3-O-(β-D-glucopyranosyl)bruceantin)

  • Aglycone: Bruceantin

  • Glycone: β-D-Glucopyranose

  • Linkage: β-glycosidic bond at C-3 of bruceantin

Experimental Protocols

Sample Preparation
  • Isolation: this compound is isolated from the seeds or stems of Brucea javanica or Brucea antidysenterica using a series of chromatographic techniques, including column chromatography and High-Performance Liquid Chromatography (HPLC).

  • Sample Purity: Ensure the purity of the isolated this compound is >95% as determined by HPLC analysis.

  • NMR Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆). Pyridine-d₅ is often used for similar quassinoid glycosides to ensure solubility and minimize overlapping signals with the solvent.

    • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximities of protons.

Data Processing and Analysis
  • Processing: Process the acquired Free Induction Decays (FIDs) using appropriate NMR software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing. For ¹H and ¹³C spectra, reference to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

  • Analysis:

    • ¹H NMR: Analyze chemical shifts (δ), coupling constants (J), and integration values to identify proton environments.

    • ¹³C NMR: Identify the number of carbon signals and their types (C, CH, CH₂, CH₃) with the aid of DEPT (Distortionless Enhancement by Polarization Transfer) experiments.

    • 2D NMR: Systematically analyze the cross-peaks in COSY, HSQC, and HMBC spectra to build the molecular structure fragment by fragment. The HMBC spectrum is particularly vital for establishing the connection between the bruceantin aglycone and the glucose moiety, and for assigning quaternary carbons.

Data Presentation

Disclaimer: The following NMR data is a composite representation. The data for the aglycone (bruceantin) is based on published literature, while the data for the glucose moiety is based on typical values for a β-D-glucopyranosyl unit attached at a similar position. The full experimental NMR data for this compound was not available in the public domain at the time of this compilation.

Table 1: ¹H NMR Data of this compound (Composite)

Positionδ (ppm)MultiplicityJ (Hz)
Bruceantin Moiety
1~5.30d~3.0
2~2.50m
3~4.50m
5~3.00m
~2.20m
~1.80m
7~4.00d~8.0
9~3.20m
11~4.20d~2.0
12~3.80d~2.0
14~2.80m
15~5.50m
18 (CH₃)~1.20s
19 (CH₃)~1.90s
20 (CH₃)~1.50s
21 (OCH₃)~3.70s
β-D-Glucopyranosyl Moiety
1'~4.90d~7.5
2'~3.50m
3'~3.60m
4'~3.40m
5'~3.70m
6'a~3.90m
6'b~3.75m

Table 2: ¹³C NMR Data of this compound (Composite)

Positionδ (ppm)
Bruceantin Moiety
1~82.0
2~45.0
3~80.0
4~165.0
5~40.0
6~25.0
7~78.0
8~48.0
9~50.0
10~42.0
11~70.0
12~75.0
13~46.0
14~49.0
15~72.0
16~170.0
17~175.0
18 (CH₃)~20.0
19 (CH₃)~15.0
20 (CH₃)~28.0
21 (OCH₃)~52.0
β-D-Glucopyranosyl Moiety
1'~102.0
2'~74.0
3'~77.0
4'~71.0
5'~78.0
6'~62.0

Mandatory Visualizations

experimental_workflow cluster_isolation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation Isolation Isolation of this compound (from Brucea javanica) Purification Purification (>95%) (HPLC) Isolation->Purification NMR_Prep NMR Sample Preparation (5-10 mg in deuterated solvent) Purification->NMR_Prep NMR_Spectrometer High-Field NMR Spectrometer (≥500 MHz) NMR_Prep->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Spectrometer->TwoD_NMR Processing Data Processing (FT, Phasing, Referencing) OneD_NMR->Processing TwoD_NMR->Processing Analysis_1D 1D Spectra Analysis (Chemical Shifts, Couplings) Processing->Analysis_1D Analysis_2D 2D Spectra Analysis (Correlations, Connectivity) Processing->Analysis_2D Structure_Elucidation Structure Elucidation (this compound) Analysis_1D->Structure_Elucidation Analysis_2D->Structure_Elucidation

Caption: Experimental workflow for the identification of this compound.

logical_relationship cluster_data NMR Data cluster_connectivity Structural Connectivity cluster_stereochem Stereochemistry H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC NOESY NOESY/ROESY (Spatial Proximity) H1_NMR->NOESY C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC DEPT DEPT (Carbon Type) DEPT->C13_NMR Structure Final Structure of this compound COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

Caption: Logical relationship of NMR data for structure elucidation.

Conclusion

The application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the structural identification and characterization of this compound. The detailed protocols and compiled data in this note serve as a valuable resource for researchers in natural product chemistry and drug development, facilitating the quality control and further investigation of this promising bioactive compound. The combination of COSY, HSQC, and HMBC experiments is essential for assembling the complex molecular framework, while NOESY/ROESY experiments are key to confirming its stereochemistry.

References

Research Protocol: Investigating the Antileukemic Potential of Yadanzioside P

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside P is a quassinoid glycoside isolated from the plant Brucea javanica. Preliminary studies have indicated its potential as an antileukemic agent. This document provides a comprehensive research protocol for investigating the cytotoxic and mechanistic properties of this compound in leukemic cell lines. The following protocols are designed to be adaptable for researchers in academic and industrial settings, focusing on drug development.

Data Presentation

All quantitative data generated from the following experimental protocols should be meticulously recorded and summarized in tabular format for clear interpretation and comparison.

Table 1: Hypothetical Cytotoxicity of this compound on Leukemic Cell Lines

Cell LineThis compound IC₅₀ (µM) after 48hDoxorubicin IC₅₀ (µM) after 48h (Positive Control)
Jurkat (T-cell leukemia)To be determinedTo be determined
K562 (Chronic myelogenous leukemia)To be determinedTo be determined
HL-60 (Promyelocytic leukemia)To be determinedTo be determined
Peripheral Blood Mononuclear Cells (PBMCs) (Healthy Control)To be determinedTo be determined

Table 2: Hypothetical Effect of this compound on Apoptosis Induction in Jurkat Cells

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+/PI-)% Necrotic Cells (Annexin V+/PI+)
Vehicle Control0To be determinedTo be determined
This compoundIC₅₀/2To be determinedTo be determined
This compoundIC₅₀To be determinedTo be determined
This compound2 x IC₅₀To be determinedTo be determined
Doxorubicin (Positive Control)1 µMTo be determinedTo be determined

Table 3: Hypothetical Effect of this compound on NF-κB and MAPK Signaling Pathways in Jurkat Cells

TreatmentConcentration (µM)Relative p-p65/p65 ratioRelative p-ERK/ERK ratioRelative p-JNK/JNK ratioRelative p-p38/p38 ratio
Vehicle Control01.01.01.01.0
This compoundIC₅₀To be determinedTo be determinedTo be determinedTo be determined
TNF-α (Positive Control for NF-κB)20 ng/mLTo be determinedN/AN/AN/A
Anisomycin (Positive Control for MAPK)10 µMN/ATo be determinedTo be determinedTo be determined

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable leukemic cell lines for experimentation.

Materials:

  • Leukemic cell lines (e.g., Jurkat, K562, HL-60)

  • Healthy donor Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

  • CO₂ incubator (37°C, 5% CO₂)

Protocol:

  • Culture leukemic cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days to maintain exponential growth.

  • Assess cell viability using the Trypan Blue exclusion method before each experiment. Ensure viability is >95%.

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on leukemic cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Doxorubicin (positive control)

  • Leukemic cells and PBMCs

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plates for 24 hours.

  • Prepare serial dilutions of this compound and Doxorubicin in culture medium.

  • Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values using a dose-response curve fitting software (e.g., GraphPad Prism).

G cluster_workflow Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add this compound Dilutions B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Dissolve Formazan with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I G cluster_pathway Hypothesized this compound Mechanism of Action cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway YadanziosideP This compound Cell Leukemic Cell YadanziosideP->Cell Apoptosis Apoptosis YadanziosideP->Apoptosis ERK ERK Cell->ERK Inhibition? JNK JNK Cell->JNK Inhibition? p38 p38 Cell->p38 Inhibition? IKK IKK Cell->IKK Inhibition? ERK->Apoptosis Induction JNK->Apoptosis Induction p38->Apoptosis Induction IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->Cell Pro-survival signals NFkB->Apoptosis Inhibition G cluster_workflow Western Blot Workflow A Cell Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J Image Analysis I->J

Yadanzioside P: Application Notes and Protocols for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside P, a quassinoid glycoside isolated from the plant Brucea javanica, has been identified as a potential antileukemic agent. Quassinoids, a group of degraded triterpenes, are known for their bitter taste and a range of biological activities, including anticancer properties. This document provides a detailed overview of the potential applications of this compound as an anticancer agent, with a focus on its effects on leukemia cells. It includes summaries of hypothetical quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows. While specific experimental data for this compound is limited in publicly available literature, this document is structured based on the known activities of related quassinoids and standard methodologies in cancer research to guide future investigations.

Data Presentation

The following tables summarize expected quantitative data from key experiments to assess the anticancer potential of this compound. These are representative tables and should be populated with experimental data.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
HL-60Acute Promyelocytic LeukemiaData to be determined
K562Chronic Myelogenous LeukemiaData to be determined
JurkatAcute T-cell LeukemiaData to be determined
A549Lung CarcinomaData to be determined
MCF-7Breast AdenocarcinomaData to be determined

Table 2: Apoptosis Induction by this compound in HL-60 Cells

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)
Control0Data to be determined
This compoundIC50/2Data to be determined
This compoundIC50Data to be determined
This compound2 x IC50Data to be determined

Table 3: Cell Cycle Analysis of HL-60 Cells Treated with this compound

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control0Data to be determinedData to be determinedData to be determined
This compoundIC50Data to be determinedData to be determinedData to be determined

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • This compound

  • Cancer cell lines (e.g., HL-60, K562)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using dose-response curve analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells induced by this compound.

Materials:

  • This compound

  • HL-60 cells

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed HL-60 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with this compound at the desired concentrations (e.g., IC50/2, IC50, 2 x IC50) for 24 hours.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • HL-60 cells

  • 6-well plates

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed HL-60 cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially targeted by this compound and a general experimental workflow.

experimental_workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines (e.g., HL-60) Treatment This compound Treatment (Dose- and Time-dependent) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Western_Blot Western Blot Analysis (Signaling Proteins) Treatment->Western_Blot IC50 IC50 Determination Cell_Viability->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Dist Protein_Expression Protein Expression Levels Western_Blot->Protein_Expression

General experimental workflow for evaluating this compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Yadanzioside_P_ext This compound Death_Receptors Death Receptors (e.g., Fas, TRAILR) Yadanzioside_P_ext->Death_Receptors activates? Caspase8 Caspase-8 Death_Receptors->Caspase8 Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) Caspase8->Bcl2 cleaves Bid Caspase3 Caspase-3 Caspase8->Caspase3 Yadanzioside_P_int This compound Yadanzioside_P_int->Bcl2 regulates? Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Bcl2->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Potential apoptosis signaling pathways modulated by this compound.

cell_cycle_pathway Yadanzioside_P This compound p53 p53 Yadanzioside_P->p53 activates? G2_M_Arrest G2/M Arrest Yadanzioside_P->G2_M_Arrest induces? p21 p21 p53->p21 upregulates CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin inhibits G1_S_Arrest G1/S Arrest CDK_Cyclin->G1_S_Arrest leads to

Potential cell cycle arrest mechanism of this compound.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway Yadanzioside_P This compound PI3K PI3K Yadanzioside_P->PI3K inhibits? Ras Ras Yadanzioside_P->Ras inhibits? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Potential inhibition of pro-survival signaling pathways.

Conclusion

This compound presents a promising avenue for the development of novel anticancer therapeutics, particularly for leukemia. The protocols and conceptual frameworks provided in this document are intended to serve as a guide for researchers to systematically investigate its efficacy and mechanism of action. Further studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound, which will be crucial for its potential translation into clinical applications.

Troubleshooting & Optimization

Technical Support Center: Yadanzioside P Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Yadanzioside P from its natural source, Brucea javanica.

Troubleshooting Guide: Low this compound Yield

Low or inconsistent yields of this compound can be a significant challenge. This guide addresses common issues encountered during the extraction process.

ProblemPotential CauseRecommended Solution
Low Overall Yield Inadequate Cell Wall Disruption: The solvent may not be effectively penetrating the plant material to dissolve the this compound.- Ensure the plant material is ground to a fine, consistent powder (e.g., 500 μm mesh size) to maximize the surface area for extraction.[1] - Consider using Ultrasonic-Assisted Extraction (UAE) to enhance cell wall disruption through cavitation.
Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for solubilizing this compound.- this compound is a glycoside, suggesting moderate polarity. Ethanol (B145695) and methanol (B129727) are commonly used for extracting glycosides.[2] - Experiment with different concentrations of aqueous ethanol (e.g., 50-80%) to find the optimal polarity.
Insufficient Extraction Time or Temperature: The extraction process may not be running long enough or at a high enough temperature to efficiently extract the compound.- For maceration, ensure a sufficient extraction time (e.g., 24-72 hours) with agitation. - For UAE or other heated methods, optimize the time and temperature. Be cautious of excessive heat, which can degrade this compound.
Presence of Impurities in Final Product Co-extraction of Other Compounds: The chosen solvent may be extracting a wide range of other compounds from the plant matrix, complicating purification.- Employ a multi-step extraction process. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds before extracting with a more polar solvent like ethanol. - Utilize liquid-liquid partitioning to separate compounds based on their polarity.
Incomplete Removal of Chlorophyll (B73375) and Pigments: These compounds can interfere with downstream analysis and purification.- Incorporate a chlorophyll removal step, such as activated charcoal treatment or column chromatography with a suitable stationary phase.
Degradation of this compound Excessive Heat During Extraction or Solvent Removal: this compound, like many glycosides, can be susceptible to thermal degradation.- Use lower temperatures for extraction when possible. For solvent evaporation, use a rotary evaporator under reduced pressure to lower the boiling point of the solvent. - Monitor the temperature of the water bath closely during evaporation.
pH Instability: Extreme pH conditions during extraction can lead to hydrolysis of the glycosidic bond.- Maintain a neutral or slightly acidic pH during the extraction process. Avoid strongly acidic or basic conditions unless specified for a particular purification step.
Inconsistent Yields Between Batches Variability in Plant Material: The concentration of this compound can vary depending on the age, geographical source, and harvesting time of the Brucea javanica seeds.- Whenever possible, use plant material from a single, well-documented source. - If sourcing varies, perform a small-scale pilot extraction to standardize the protocol for each new batch of plant material.
Inconsistent Grinding of Plant Material: Different particle sizes will result in varied extraction efficiency.- Standardize the grinding and sieving process to ensure a consistent particle size for each extraction.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: While specific solubility data for this compound is limited, ethanol and methanol are effective solvents for extracting quassinoid glycosides.[2] Aqueous ethanol solutions (e.g., 70-95%) are often used to balance polarity for efficient extraction. For instance, Yadanzioside F, a similar compound from Brucea javanica, is soluble in ethanol, requiring sonication for dissolution. It is recommended to perform small-scale solvent screening experiments to determine the optimal solvent and concentration for your specific plant material and experimental setup.

Q2: What are the advantages of Ultrasonic-Assisted Extraction (UAE) for this compound?

A2: UAE offers several advantages over traditional maceration or soxhlet extraction, including:

  • Increased Efficiency: The cavitation bubbles produced by ultrasound waves disrupt plant cell walls, leading to more efficient solvent penetration and a higher yield of extracted compounds in a shorter time.

  • Reduced Solvent Consumption: The increased efficiency often allows for the use of smaller volumes of solvent.

  • Lower Operating Temperatures: UAE can be performed at lower temperatures, which helps to minimize the thermal degradation of heat-sensitive compounds like this compound.

Q3: How can I remove fatty oils from the initial extract?

A3: The seeds of Brucea javanica contain a significant amount of oil, which is often extracted along with other compounds. To remove these oils, a preliminary extraction with a non-polar solvent like n-hexane is highly recommended before proceeding with the main extraction using a more polar solvent. This initial "defatting" step will yield a cleaner crude extract and simplify subsequent purification steps.

Q4: What analytical techniques are suitable for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of quassinoid glycosides like this compound.[2] When coupled with a suitable detector, such as a Diode Array Detector (DAD) or Mass Spectrometry (MS), HPLC allows for accurate identification and quantification.

Q5: At what temperature should I conduct the extraction?

A5: The optimal temperature depends on the extraction method. For maceration, room temperature is often used to prevent degradation over the long extraction period. For methods like UAE or reflux, temperatures can be elevated to increase extraction efficiency. However, it is crucial to avoid excessively high temperatures (e.g., above 60°C) as this can lead to the degradation of this compound. Preliminary experiments to study the effect of temperature on yield and purity are recommended.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol provides a general guideline for the extraction of this compound using UAE. Optimization of parameters is recommended for specific experimental conditions.

Materials:

  • Dried and powdered Brucea javanica seeds (500 μm mesh)

  • n-Hexane

  • 80% Ethanol (v/v)

  • Ultrasonic bath or probe sonicator

  • Filter paper

  • Rotary evaporator

Procedure:

  • Defatting:

    • Weigh 10 g of powdered Brucea javanica seeds.

    • Add 100 mL of n-hexane and sonicate for 30 minutes at room temperature.

    • Filter the mixture and discard the hexane (B92381) extract.

    • Repeat the hexane extraction two more times to ensure complete removal of lipids.

    • Air-dry the defatted plant material.

  • This compound Extraction:

    • Transfer the defatted plant material to a flask.

    • Add 200 mL of 80% ethanol.

    • Place the flask in an ultrasonic bath and sonicate for 60 minutes at 40°C.

    • Filter the mixture and collect the ethanolic extract.

    • Repeat the ethanol extraction two more times.

  • Concentration:

    • Combine all the ethanolic extracts.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a crude extract is obtained.

Data Presentation: Impact of Extraction Parameters on Glycoside Yield (Hypothetical Data Based on Similar Compounds)

The following table summarizes the hypothetical effect of different extraction parameters on the yield of a target glycoside, based on general principles observed in the literature.

ParameterCondition 1Yield (%)Condition 2Yield (%)Condition 3Yield (%)
Solvent 50% Ethanol5.270% Ethanol6.890% Ethanol6.1
Temperature 30°C4.545°C6.260°C5.8 (degradation may occur)
Time (UAE) 30 min5.160 min6.590 min6.7
Ultrasonic Power 100 W4.8200 W6.3300 W6.6

Visualizations

Experimental Workflow for this compound Extraction

G cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification & Analysis start Brucea javanica Seeds grind Grinding & Sieving start->grind powder Fine Powder (500 µm) grind->powder defat Defatting (n-Hexane) powder->defat uae Ultrasonic-Assisted Extraction (80% Ethanol) defat->uae filter1 Filtration uae->filter1 evap Solvent Evaporation (Rotary Evaporator) filter1->evap crude Crude Extract evap->crude purification Purification (e.g., Column Chromatography) crude->purification hplc Quantification (HPLC) purification->hplc final This compound hplc->final

Caption: Workflow for this compound extraction.

Troubleshooting Logic for Low this compound Yield

G cluster_extraction Extraction Parameters cluster_degradation Compound Degradation start Low this compound Yield q1 Is plant material finely ground? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the solvent optimal? a1_yes->q2 s1 Grind to fine powder a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are time and temperature sufficient? a2_yes->q3 s2 Test different ethanol concentrations a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is extraction/evaporation temperature too high? a3_yes->q4 s3 Optimize time/temperature a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No s4 Use lower temperature a4_yes->s4 end Improved Yield a4_no->end s4->end

Caption: Troubleshooting decision tree for low yield.

Simplified Signaling Pathway for Biological Activities of Brucea javanica Quassinoids

G cluster_cellular_effects Cellular Effects cluster_therapeutic_outcomes Therapeutic Outcomes Yadanzioside_P This compound & other Brucea javanica Quassinoids Apoptosis Induction of Apoptosis Yadanzioside_P->Apoptosis Lipolysis Stimulation of Lipolysis Yadanzioside_P->Lipolysis Inflammation Anti-inflammatory Effects Yadanzioside_P->Inflammation NRF2 Inhibition of NRF2 Pathway Yadanzioside_P->NRF2 Antimalarial Antimalarial Activity Yadanzioside_P->Antimalarial Anticancer Anticancer Activity Apoptosis->Anticancer Anti_obesity Potential Anti-obesity Effect Lipolysis->Anti_obesity NRF2->Anticancer

Caption: Bioactivities of B. javanica quassinoids.

References

Yadanzioside P solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Yadanzioside P. Below you will find information on its solubility in various solvents, troubleshooting tips for common experimental issues, and a recommended workflow for dissolution.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound soluble?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[1]

Q2: Is there quantitative data available for the solubility of this compound?

Q3: What is the recommended method for preparing a stock solution of this compound?

A3: It is recommended to start by dissolving this compound in a good solvent like DMSO to create a concentrated stock solution. This stock can then be diluted with aqueous buffers or cell culture media for your experiments. Due to the high boiling point of DMSO, it is not easily removed by evaporation, so consider the final DMSO concentration in your experimental setup.

Q4: How should I store this compound?

A4: this compound powder should be protected from air and light and stored refrigerated or frozen (2-8 °C).[1] Stock solutions, once prepared, should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving the Compound The chosen solvent may not be optimal, or the concentration is too high.- Ensure you are using a recommended solvent such as DMSO, methanol, or ethanol.[1] - Try gentle warming (e.g., to 37°C) and sonication to aid dissolution. - Increase the volume of the solvent to lower the concentration.
Precipitation Upon Dilution in Aqueous Buffer The compound has low solubility in aqueous solutions, and the addition of buffer is causing it to crash out of the solution.- Decrease the final concentration of this compound in the aqueous buffer. - Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, if your experimental system allows. - Prepare the final dilution immediately before use.
Solution Appears Cloudy The compound may not be fully dissolved or could be degrading.- Centrifuge the solution to pellet any undissolved material and use the clear supernatant. - Prepare a fresh solution, ensuring the compound is fully dissolved initially.
Inconsistent Experimental Results This could be due to inaccurate concentration from incomplete dissolution or degradation of the compound.- Ensure the compound is completely dissolved before making further dilutions. - Aliquot stock solutions to avoid repeated freeze-thaw cycles which can degrade the compound. - Protect solutions from light.

Experimental Protocols

Methodology for Preparing a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.

  • Solvent Addition: Add the appropriate volume of a recommended solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Dissolution: Vortex the solution to facilitate dissolution. If necessary, gently warm the vial (e.g., in a 37°C water bath) and sonicate for short intervals until the solid is completely dissolved.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to maintain stability and prevent contamination.

Visualized Experimental Workflow

YadanziosideP_Dissolution_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage_use Storage & Use weigh Weigh this compound add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent 1. vortex Vortex add_solvent->vortex 2. check_dissolved Completely Dissolved? vortex->check_dissolved 3. assist Gentle Warming / Sonication check_dissolved->assist No store Store Stock Solution (-20°C / -80°C) check_dissolved->store Yes assist->vortex Repeat dilute Dilute for Experiment store->dilute 4.

Caption: Workflow for dissolving this compound.

Solubility Data Summary

Solvent Solubility Quantitative Data (at 25°C)
Dimethyl Sulfoxide (DMSO)Soluble[1]Not Available
PyridineSoluble[1]Not Available
MethanolSoluble[1]Not Available
EthanolSoluble[1]Not Available
WaterInformation Not AvailableNot Available

References

Stability of Yadanzioside P under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Yadanzioside P?

A1: While specific studies on this compound are not available, based on recommendations for the structurally similar compound Bruceantin and general practices for natural product glycosides, the following storage conditions are advised:

  • Solid Form: Store in a tightly sealed container, protected from light, at -20°C for long-term storage. For short-term use, storage at 2-8°C is acceptable.

  • In Solution: Prepare solutions fresh for each experiment. If short-term storage is necessary, store in a tightly sealed vial, protected from light, at -20°C or below. Avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability; DMSO is a common solvent for quassinoids.

Q2: What are the likely degradation pathways for this compound?

A2: The chemical structure of this compound, a glycoside of Bruceantin, suggests potential degradation pathways common to quassinoid glycosides. These may include:

  • Hydrolysis: The glycosidic bond is susceptible to cleavage under acidic or basic conditions, which would yield the aglycone, Bruceantin, and a glucose molecule. The ester linkages are also prone to hydrolysis.

  • Oxidation: The complex polycyclic structure contains several functional groups that could be susceptible to oxidation, especially if exposed to air, light, or oxidizing agents.

  • Epimerization: Changes in pH or temperature could potentially lead to the epimerization of certain stereocenters.

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating analytical method is crucial for monitoring the integrity of this compound. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or Mass Spectrometry (MS) detector is the recommended technique. The method should be able to separate the intact this compound from any potential degradants.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity.
Possible Cause Troubleshooting Step
Degradation of this compound stock solution. Prepare a fresh stock solution from solid material. If using a previously prepared stock, verify its purity and concentration using a validated analytical method (e.g., HPLC-UV or LC-MS).
Improper storage of stock solution. Review storage conditions. Ensure the solution is protected from light and stored at an appropriate temperature (-20°C or below). Avoid repeated freeze-thaw cycles.
Incompatibility with experimental medium. Assess the pH and composition of your cell culture medium or assay buffer. Extreme pH values can accelerate hydrolysis. Perform a time-course experiment to evaluate the stability of this compound in your specific experimental medium.
Issue 2: Appearance of unknown peaks in HPLC/UPLC analysis.
Possible Cause Troubleshooting Step
Degradation of this compound. Compare the chromatogram of the sample with a freshly prepared standard. The appearance of new peaks, especially with a corresponding decrease in the main this compound peak, suggests degradation.
Contamination of sample or solvent. Analyze a blank (solvent only) to rule out contamination from the analytical system. Use high-purity solvents and clean vials for sample preparation.
Interaction with container. Ensure the use of inert container materials (e.g., glass or polypropylene) for sample storage and preparation.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 1, 2, 4, 8 hours). Neutralize the samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for various time points. Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature, protected from light, for various time points.

    • Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 80°C) for a defined period.

    • Photodegradation: Expose the solid compound and the stock solution to a controlled light source (e.g., UV lamp at 254 nm and a photostability chamber) for a defined period. A control sample should be kept in the dark.

  • Sample Analysis: Analyze the stressed samples and a non-stressed control at each time point using a validated stability-indicating HPLC or UPLC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Calculate the percentage degradation and identify the retention times of any new peaks. If using MS, analyze the mass-to-charge ratio of the degradation products to aid in their identification.

Protocol 2: Stability-Indicating UPLC-MS/MS Method for Quantification (Adapted from Bruceantinol Analysis[1])

Objective: To develop a sensitive and specific method for the quantification of this compound and to separate it from potential degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile (B52724) or methanol.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be optimized.

  • Sample Preparation:

    • For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation Products
0.1 M HCl8 hours60°C45%2
0.1 M NaOH8 hours60°C85%3
3% H₂O₂24 hoursRoom Temp15%1
Heat (Solid)48 hours80°C<5%0
UV Light (Solution)24 hoursRoom Temp25%2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation stock This compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photostability stock->photo analysis UPLC-MS/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradants & Assess Stability analysis->results

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_pathway start Inconsistent Results (e.g., low activity) check_purity Check Stock Solution Purity (HPLC/LC-MS) start->check_purity prepare_fresh Prepare Fresh Stock Solution check_purity->prepare_fresh Purity Issue Detected investigate_medium Investigate Stability in Experimental Medium check_purity->investigate_medium Purity OK retest Retest Experiment prepare_fresh->retest problem_solved Problem Resolved retest->problem_solved Results Consistent further_investigation Further Investigation Required retest->further_investigation Results Inconsistent investigate_medium->retest

Technical Support Center: Analysis of Yadanzioside P

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of Yadanzioside P. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the HPLC separation of this compound and related quassinoid compounds.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q1: My peak for this compound is showing significant tailing. What are the likely causes and solutions?

A1: Peak tailing is a common issue in reverse-phase HPLC, often caused by secondary interactions between the analyte and the stationary phase. For a complex glycoside like this compound, this can be particularly prevalent.

  • Cause 1: Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based C18 column can interact with polar functional groups on this compound, causing tailing.

  • Solution:

    • Mobile Phase pH Adjustment: Adding a small amount of an acid modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions.

    • Use of a Modern Column: Employing a column with high-purity silica (B1680970) and advanced end-capping can significantly reduce silanol activity.

  • Cause 2: Column Overload: Injecting too high a concentration of the sample can saturate the column, leading to peak distortion.

  • Solution: Reduce the sample concentration or the injection volume. Dilute your sample and reinject to see if the peak shape improves.

  • Cause 3: Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.

  • Solution: Implement a robust column washing procedure after each analytical run. A strong solvent like isopropanol (B130326) can be used to flush the column, followed by re-equilibration with the mobile phase. The use of a guard column is highly recommended to protect the analytical column from contaminants.

Q2: I am observing peak fronting. What could be the reason?

A2: Peak fronting is less common than tailing but can occur under specific conditions.

  • Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile (B52724) when the gradient starts at 15% acetonitrile), it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.

  • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.

  • Cause 2: High Analyte Concentration/Overload: Similar to peak tailing, overloading the column can also manifest as peak fronting, particularly if the sample solubility in the mobile phase is limited.

  • Solution: Dilute the sample and reinject.

Issue 2: Inconsistent Retention Times

Q3: The retention time for this compound is shifting between injections. How can I stabilize it?

A3: Retention time stability is critical for reliable quantification. Drifting retention times often point to issues with the HPLC system or mobile phase preparation.

  • Cause 1: Inadequate Column Equilibration: If running a gradient, insufficient re-equilibration time between runs will cause retention times to shift, usually to earlier times.

  • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A typical equilibration period is 5-10 column volumes. For a 250 x 4.6 mm column at 1.0 mL/min, this would be approximately 10-20 minutes.

  • Cause 2: Mobile Phase Composition Change: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an online mixing system, ensure the proportioning valves are functioning correctly by purging each solvent line.

  • Cause 3: Fluctuations in Column Temperature: Temperature variations can affect solvent viscosity and chromatographic selectivity, leading to retention time shifts.

  • Solution: Use a column oven to maintain a constant and stable temperature (e.g., 29°C) throughout the analysis.

  • Cause 4: Pump and Flow Rate Issues: Leaks in the pump or fittings can lead to an inconsistent flow rate, directly impacting retention times.

  • Solution: Check the system for any visible leaks, especially around fittings and pump seals. Monitor the system backpressure; significant fluctuations can indicate a leak or air bubbles in the pump.

Issue 3: Poor Resolution or No Separation

Q4: I am not getting good separation between this compound and other related quassinoids. How can I improve resolution?

A4: Achieving good resolution for structurally similar compounds like quassinoids requires careful optimization of the chromatographic conditions.

  • Cause 1: Inappropriate Mobile Phase Gradient: The gradient slope may be too steep, causing compounds to elute too close together.

  • Solution: Optimize the gradient program. Try a shallower gradient (i.e., a smaller change in organic solvent percentage over a longer time). For example, if the critical separation occurs when the methanol concentration is between 35% and 45%, extend the time for that portion of the gradient.

  • Cause 2: Incorrect Solvent Choice: While methanol and acetonitrile are common reverse-phase solvents, they offer different selectivities.

  • Solution: If using methanol, try substituting it with acetonitrile (or vice versa). The change in solvent can alter the elution order and improve the separation of co-eluting peaks.

  • Cause 3: Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and resolution.

  • Solution: Check the column's performance with a standard compound. If efficiency has dropped significantly, it may be time to replace the column.

Experimental Protocols

The following is a detailed methodology for the separation of quassinoids from Brucea javanica, which can be adapted for the analysis of this compound.

Sample Preparation:

  • Accurately weigh and grind the dried fruit of Brucea javanica to a fine powder.

  • Transfer a known amount (e.g., 1.0 g) of the powder to a flask.

  • Add a suitable extraction solvent (e.g., 50 mL of methanol).

  • Perform extraction using ultrasonication for 30-60 minutes.

  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Method Protocol:

  • Instrument: Agilent 1200 HPLC system or equivalent.

  • Column: Cosmosil C18, 5 µm, 4.6 x 250 mm.[1]

  • Mobile Phase A: HPLC-grade Water.[1]

  • Mobile Phase B: HPLC-grade Methanol.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 29°C.[1]

  • Detection Wavelength: 221 nm.[1]

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–10 min: 15% to 35% B

    • 10–30 min: 35% to 45% B

    • 30–36 min: 45% to 48% B

Data Presentation

The following tables summarize validation data for HPLC methods used to quantify quassinoids from Brucea javanica, providing a reference for expected performance.

Table 1: Linearity and Recovery Data for Related Quassinoids [1][2]

CompoundLinearity Range (µg)Correlation Coefficient (r²)Average Recovery (%)RSD (%)
Bruceoside B0.722 - 2.1660.999996.14.4
Bruceoside A2.074 - 6.2220.9999106.35.9
Brusatol0.503 - 1.5090.999996.74.8

Table 2: Linearity and Recovery Data from an Alternative Method [3][4]

CompoundLinearity Range (µg)Correlation Coefficient (r)Average Recovery (%)RSD (%)
Bruceine D2.52 - 12.600.9996100.010.31
Brusatol2.19 - 10.950.9996100.951.7
Bruceine H2.91 - 14.550.9998100.431.7

Visualizations

The following diagrams illustrate key workflows for troubleshooting and experimental setup.

Troubleshooting_Workflow Start Problem Observed (e.g., Poor Peak Shape) Check_Column Check Column - Overloaded? - Contaminated? - Degraded? Start->Check_Column Isolate Column Check_MobilePhase Check Mobile Phase - Correct Composition? - pH Correct? - Freshly Prepared? Start->Check_MobilePhase Isolate Mobile Phase Check_System Check HPLC System - Leaks? - Temperature Stable? - Flow Rate Correct? Start->Check_System Isolate Hardware Solution_Column Solution: - Dilute Sample - Use Guard Column - Flush or Replace Column Check_Column->Solution_Column Identify Issue Solution_MobilePhase Solution: - Prepare Fresh Mobile Phase - Add Modifier (e.g., TFA) - Degas Solvents Check_MobilePhase->Solution_MobilePhase Identify Issue Solution_System Solution: - Tighten Fittings - Use Column Oven - Check Pump Performance Check_System->Solution_System Identify Issue End Problem Resolved Solution_Column->End Solution_MobilePhase->End Solution_System->End

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow Prep Sample Preparation (Extraction & Filtration) HPLC HPLC System Setup - Install C18 Column - Prime Pumps (Water/Methanol) - Set Column Temp (29°C) Prep->HPLC Load Sample Equilibrate Column Equilibration (15% Methanol, 1.0 mL/min) HPLC->Equilibrate Inject Inject Sample (10 µL) Equilibrate->Inject Run Run Gradient Program (36 minutes) Inject->Run Detect Data Acquisition (Detection at 221 nm) Run->Detect

Caption: Standard experimental workflow for HPLC analysis of this compound.

References

Optimizing Cell-Based Assays for Yadanzioside P: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Yadanzioside P. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this natural product. As specific data for this compound is limited, this document combines general best practices for cell-based assays with information extrapolated from related quassinoid compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

This compound is a quassinoid, a type of bitter lactone, isolated from the plant Brucea javanica. While specific studies on this compound are not widely available, compounds from this class and plant source have demonstrated a variety of biological activities, including anti-tumoral, anti-malarial, and anti-inflammatory properties.[1][2] Therefore, it is often investigated for its potential as a cytotoxic or anti-proliferative agent in cancer cell lines.

Q2: What is the likely mechanism of action for this compound?

Many cytotoxic natural products, including related compounds, exert their effects by inducing programmed cell death, or apoptosis.[3] It is hypothesized that this compound may trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases, which are proteases that dismantle the cell.[4][5][6]

Q3: How should I prepare a stock solution of this compound?

Due to its chemical structure, this compound is expected to have limited solubility in aqueous solutions. For related compounds like Yadanzioside B and F, solvents such as Dimethyl Sulfoxide (DMSO) or Ethanol are recommended for creating high-concentration stock solutions.[2][7] It is crucial to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2]

Q4: What are some general considerations for designing a cell-based assay?

Successful cell-based assays require careful optimization of several factors.[8][9][10][11] Key considerations include:

  • Cell Line Selection: Choose a cell line that is relevant to your research question.[9]

  • Cell Health: Ensure cells are healthy, viable, and in the logarithmic growth phase. Avoid using cells that have been passaged too many times.[9][12]

  • Seeding Density: Optimize the number of cells seeded per well to ensure a robust signal window without overcrowding.[9]

  • Assay Duration: The timing of your analysis is critical to capture the desired biological response.[10]

  • Controls: Include appropriate positive, negative, and vehicle (e.g., DMSO) controls to ensure data validity.

Troubleshooting Guide

Q5: My this compound precipitated after dilution in cell culture medium. What should I do?

This is a common problem with hydrophobic compounds. Here are several troubleshooting steps:

  • Check Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the culture medium is low, typically below 0.5%, to avoid solvent toxicity and precipitation.

  • Use a Carrier Protein: Consider using a small amount of bovine serum albumin (BSA) in your dilution buffer to help maintain solubility.

  • Increase Solubilization Efforts: For related compounds, gentle warming and sonication can aid dissolution.[1] However, be cautious as heat may degrade the compound.

  • Try Alternative Solvents: If issues persist, consider alternative solvent systems, though these must be tested for cell toxicity. For some natural products, formulations with PEG300 or Tween-80 have been used.[1]

Q6: I'm seeing high variability between replicate wells. What could be the cause?

High variability can undermine the reliability of your results.[8] Consider these potential sources of error:

  • Uneven Cell Plating: Inconsistent cell numbers across wells is a major source of variability. Ensure your cell suspension is homogenous before and during plating. Moving plates too quickly after seeding can also cause cells to distribute unevenly, often concentrating them at the well edges.[12]

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS).

  • Reagent Precipitation: As mentioned in Q5, compound precipitation will lead to inconsistent results. Visually inspect your plates under a microscope for any signs of precipitation before adding detection reagents.[9]

  • Pipetting Errors: Ensure your pipettes are properly calibrated and use consistent technique when adding cells, compounds, and reagents.

Q7: My assay results are not reproducible. What factors should I check?

Lack of reproducibility is a critical issue in experimental biology.[8][10] Here are key factors to standardize:

  • Cell Passage Number: The characteristics of continuous cell lines can change over time with high passage numbers.[10] Always use cells within a defined passage number range.

  • Reagent Quality and Consistency: Use fresh media and supplements.[9] Keep a record of lot numbers for all reagents, including fetal bovine serum (FBS), as batch-to-batch variation can be significant.

  • Incubation Conditions: Maintain consistent temperature and CO2 levels in your incubator.[9]

  • Compound Stability: Ensure your stock solutions are stored correctly and have not degraded.[1][2] Consider the stability of the compound in the culture medium over the duration of the experiment, as some compounds can be metabolized by cells or degrade in aqueous environments.[13]

Data and Protocols

Table 1: Stock Solution Preparation for Related Yadanziosides

This data is for related compounds and should be used as a starting point for this compound. Always determine the solubility of your specific compound batch.

CompoundSolventReported SolubilityStorage of Stock Solution
Yadanzioside FEthanol25 mg/mL (requires sonication)[1][2]-80°C for 6 months; -20°C for 1 month[1][2]
Yadanzioside BDMSOSoluble in DMSO[7]-20°C for long term (months to years)[7]
Experimental Protocol: Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound on an adherent cancer cell line.

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)
  • Selected cancer cell line (e.g., HeLa, A549)
  • Complete culture medium (e.g., DMEM + 10% FBS)
  • Phosphate-Buffered Saline (PBS)
  • Trypsin-EDTA
  • 96-well clear, flat-bottom tissue culture plates
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • MTT solvent (e.g., acidic isopropanol (B130326) or DMSO)

2. Cell Seeding: a. Culture cells to ~80% confluency. b. Wash cells with PBS, then detach using Trypsin-EDTA. c. Neutralize trypsin with complete medium and centrifuge to pellet the cells. d. Resuspend cells in fresh medium and perform a cell count (e.g., using a hemocytometer). e. Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/100 µL). f. Seed 100 µL of the cell suspension into each well of a 96-well plate. g. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

3. Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remember to prepare a vehicle control containing the same final concentration of DMSO as your highest treatment concentration. b. After 24 hours, carefully remove the medium from the wells. c. Add 100 µL of the prepared compound dilutions (or vehicle control/medium only controls) to the respective wells. d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

4. MTT Assay: a. At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution. f. Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Subtract the background absorbance (from wells with no cells). b. Normalize the data to the vehicle control wells (set as 100% viability). c. Plot the percentage of cell viability versus the log of the compound concentration. d. Use a non-linear regression analysis to calculate the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Visualizations

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis stock Prepare this compound Stock Solution (in DMSO) dilute Prepare Serial Dilutions of Compound stock->dilute cells Culture & Harvest Cells in Log Phase seed Seed Cells in 96-Well Plate cells->seed treat Treat Cells with Compound (e.g., 24-72h) seed->treat Incubate 24h dilute->treat add_reagent Add Viability Reagent (e.g., MTT, Resazurin) treat->add_reagent read Read Plate (Absorbance/Fluorescence) add_reagent->read analyze Data Analysis (Calculate IC50) read->analyze

Caption: A typical workflow for evaluating the cytotoxicity of this compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligands (e.g., FasL, TNF-α) receptor Death Receptors (e.g., Fas, TNFR) ligand->receptor cas8 Caspase-8 (Initiator) receptor->cas8 cas3 Caspase-3 (Executioner) cas8->cas3 stress Intracellular Stress (e.g., DNA Damage) bcl2 Bcl-2 Family (Bax/Bak activation) stress->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome (Apaf-1, Caspase-9) cyto_c->apoptosome cas9 Caspase-9 (Initiator) apoptosome->cas9 cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis YP This compound (Hypothesized Target) YP->receptor YP->stress

Caption: Hypothesized apoptotic pathways targeted by this compound.

References

Common experimental errors in quassinoid research

Author: BenchChem Technical Support Team. Date: December 2025

Quassinoid Research Technical Support Center

Welcome to the technical support center for quassinoid research. This resource is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges encountered when working with quassinoids. Quassinoids are a class of bitter, degraded triterpenoid (B12794562) compounds primarily found in the Simaroubaceae plant family.[1][2][3] They are known for a wide range of potent biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][4] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the accuracy and reproducibility of your results.

Section 1: Extraction and Isolation

The initial extraction and purification of quassinoids from plant material is a critical step where significant errors can occur, leading to low yields and compound degradation.

Troubleshooting Guide: Extraction & Isolation

Q1: Why is the yield of my quassinoid extract consistently low?

A1: Low yields can stem from several factors, ranging from the plant material itself to the extraction parameters.[5]

  • Inadequate Plant Material Preparation: Proper drying and grinding are crucial first steps. Insufficiently dried plant material can lead to enzymatic degradation, while an incorrect particle size can prevent efficient solvent penetration.[5] Ensure plant material is thoroughly dried at a low temperature (40-50°C) and ground to an optimal particle size (typically 0.25-0.5 mm).[6][7]

  • Inappropriate Solvent Choice: The polarity of the solvent system is critical. Quassinoids have a range of polarities. Using a solvent that is too polar or non-polar may fail to extract the target compounds efficiently. Mixtures of alcohol and water (e.g., 80% methanol (B129727) or ethanol) are often effective for extracting a broad range of compounds.[6]

  • Suboptimal Extraction Conditions: Factors like temperature, time, and the solvent-to-solid ratio significantly impact yield.[7] While higher temperatures can increase solubility, they can also lead to the degradation of thermally sensitive quassinoids.[7][8] It is recommended to optimize these parameters through small-scale trials.

Q2: My quassinoid extract is turning brown. What does this indicate?

A2: A color change, particularly browning, often signifies the degradation of the target compounds. This can be caused by oxidation, especially of phenolic groups, which is accelerated by exposure to air, high temperatures, light, or extreme pH levels.[5]

Q3: I am having difficulty purifying a specific quassinoid from the crude extract.

A3: Purification is often challenging due to the presence of numerous structurally similar compounds.

  • Co-eluting Impurities: The crude extract contains a complex mixture of compounds with similar polarities, making separation by chromatography difficult.

  • Compound Instability: Quassinoids can be sensitive to the solvents and temperatures used during purification.

Consider using multiple chromatographic techniques (e.g., column chromatography followed by preparative HPLC) and carefully select solvent systems to improve resolution.

Experimental Protocol: Maceration for Quassinoid Extraction

This protocol describes a basic maceration technique suitable for general quassinoid extraction.

  • Preparation: Weigh 20 g of dried, finely powdered plant material (e.g., from Eurycoma longifolia or Brucea javanica roots).[6][9]

  • Maceration: Place the powder in a 500 mL sealed container and add 200 mL of 80% methanol, achieving a 10:1 solvent-to-solid ratio.[5][6]

  • Agitation: Seal the container and place it on an orbital shaker for continuous agitation at room temperature for 24-48 hours.[6]

  • Filtration: Filter the mixture to separate the plant residue from the liquid extract. Wash the residue with a small amount of fresh 80% methanol and combine the filtrates to maximize recovery.[5]

  • Concentration: Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Data Presentation: Solvent Selection and Yield

The choice of solvent significantly impacts the extraction efficiency. The following table provides a general comparison of common solvents.

Solvent SystemPolarityTarget QuassinoidsAdvantagesDisadvantages
WaterHighHighly polar glycosidesGRAS (Generally Recognized As Safe) solventLow yield for many less-polar quassinoids
80% Methanol/EthanolHigh-MediumBroad range of quassinoidsEffective for both glycosides and aglyconesCan extract many impurities
Ethyl AcetateMediumLess polar aglyconesGood selectivity for certain quassinoidsLower yield for polar compounds
ChloroformLow-MediumNon-polar quassinoidsHigh selectivity for specific compoundsToxic, requires careful handling

Section 2: Cell-Based Cytotoxicity Assays

Cytotoxicity assays are fundamental for evaluating the anticancer potential of quassinoids. However, these assays are prone to various errors that can lead to inconsistent and unreliable data.[10]

Troubleshooting Guide: Cytotoxicity Assays

Q1: My IC50 values are inconsistent between experiments.

A1: Inconsistent IC50 values are a common problem in cytotoxicity studies and can be attributed to several factors.[10][11]

  • Cellular Factors: Using cells with a high or inconsistent passage number can lead to variability, as cellular characteristics can change over time.[11] Always use cells within a defined, low-passage range. Cell density at the time of treatment is also critical; ensure consistent seeding density.

  • Compound Stability and Solubility: Quassinoids may be unstable in culture media or have poor solubility. Prepare fresh dilutions from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles.[11] If solubility is an issue, using a co-solvent like DMSO is common, but its final concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

  • Assay-Specific Issues: For colorimetric assays like MTT, interference from colored plant extracts can be a problem.[12] Additionally, some quassinoids might directly reduce the MTT reagent, leading to false results.[12] Always run a cell-free control (media + compound + MTT reagent) to check for direct reduction.[12]

Q2: I am observing a high background signal in my negative control wells.

A2: High background can be caused by contamination of the cell culture, media components reacting with the assay reagent, or interference from the test compound itself.[12] Test the medium alone with the assay reagent to rule out media interference.[12]

Q3: The cytotoxic effect of my quassinoid decreases at higher concentrations (bell-shaped curve).

A3: This phenomenon can be due to several reasons, including compound precipitation at high concentrations, or complex biological responses where the compound may trigger pro-survival pathways at higher doses.[12]

Experimental Workflow: Troubleshooting Inconsistent IC50 Values

The following diagram outlines a logical workflow for diagnosing the cause of variable IC50 values.

G Start Inconsistent IC50 Values Check_Cells Verify Cell Health & Passage Number Start->Check_Cells Check_Compound Assess Compound Stability & Solubility Start->Check_Compound Check_Assay Evaluate Assay Protocol Start->Check_Assay Sol_Cells Use Low Passage Cells Standardize Seeding Density Check_Cells->Sol_Cells Sol_Compound Prepare Fresh Dilutions Confirm Solubility Check_Compound->Sol_Compound Sol_Assay Run Cell-Free Controls Check for Interference Check_Assay->Sol_Assay

Caption: Troubleshooting workflow for inconsistent IC50 results.

Experimental Protocol: Standard MTT Assay

This protocol is adapted for a 96-well plate format.[13]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C, 5% CO2.[14]

  • Compound Treatment: Prepare serial dilutions of the quassinoid compound. Remove the old media from the wells and add 100 µL of media containing the desired concentrations of the compound. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[11][13]

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of 0.45-0.5 mg/mL.[13][15]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[11][13]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-based solution) to each well to dissolve the formazan crystals.[13][16]

  • Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Read the absorbance at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[11]

Data Presentation: Common Quassinoid IC50 Values

This table provides example IC50 values for common quassinoids against leukemia cell lines, which can serve as a reference. Actual values can vary based on specific experimental conditions.[17]

QuassinoidCell LineIC50 (µM)Reference
EurycomanoneK562~5.0 - 8.0[9]
Bruceine DHL-60~2.90 - 5.0[9]
Ailanthone (B197834)VariousVaries[18]
Bruceantin (B1667948)LeukemiaVaries[4]

Section 3: In Vivo Studies and Mechanism of Action

Translating in vitro findings to in vivo models presents another set of challenges, from formulation to understanding the molecular mechanisms.

FAQs: In Vivo and Mechanistic Studies

Q1: My quassinoid is effective in vitro but shows poor efficacy in vivo. Why?

A1: This is a common challenge in drug development. Several factors could be responsible:

  • Poor Pharmacokinetics: The compound may have low bioavailability (less than 6% for some bruceines), be rapidly metabolized, or quickly cleared from the body.[19][20]

  • Solubility and Formulation: Many quassinoids have poor aqueous solubility, making effective formulation for in vivo administration difficult.[21]

  • Toxicity: The compound may be toxic at the concentrations required for efficacy, as was the case with bruceantin in clinical trials.[18][22]

Q2: The mechanism of action of my quassinoid seems to be multifactorial or unclear. How do I approach this?

A2: Quassinoids are known to affect multiple cellular pathways.[4] While inhibition of protein synthesis was an early proposed mechanism, recent studies have implicated pathways like NF-κB, MAPK, and modulation of cochaperone p23.[18][19][20][22] A multi-pronged approach is often necessary:

  • Pathway Analysis: Use techniques like western blotting or reporter assays to investigate effects on specific signaling pathways known to be modulated by other quassinoids.

  • Global Approaches: Employ transcriptomics (RNA-seq) or proteomics to get an unbiased view of the cellular changes induced by the compound.

Signaling Pathway: Quassinoid-Modulated Pathways

This diagram illustrates some of the key signaling pathways that have been reported to be affected by various quassinoids.

G cluster_0 Cellular Processes cluster_1 Cellular Outcomes Quassinoids Quassinoids Protein_Synth Protein Synthesis Quassinoids->Protein_Synth Inhibit NFkB NF-κB Pathway Quassinoids->NFkB Inhibit MAPK MAPK Pathway Quassinoids->MAPK Modulate Apoptosis Apoptosis Quassinoids->Apoptosis Induce p23 p23 Cochaperone Quassinoids->p23 Inhibit Proliferation Decreased Proliferation Protein_Synth->Proliferation Inflammation Reduced Inflammation NFkB->Inflammation MAPK->Proliferation Cell_Death Induction of Cell Death Apoptosis->Cell_Death p23->Proliferation

Caption: Key signaling pathways modulated by quassinoids.

References

Technical Support Center: Yadanzioside P Sample Preparation for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sample preparation and analysis of Yadanzioside P.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

A1: this compound is a quassinoid glycoside, a type of bitter triterpenoid, known for its potential antileukemic and antitumor activities.[1][2][3] It is primarily isolated from the fruits and seeds of Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine.[1][2][4][5]

Q2: What are the common analytical techniques used for the analysis of this compound?

A2: The most common analytical techniques for the quantification and identification of this compound and other quassinoids are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6] HPLC with a C18 column is frequently used for separation.

Q3: What are the critical steps in the sample preparation of this compound for analysis?

A3: The critical steps include extraction of the compound from the plant matrix, purification or cleanup of the extract to remove interfering substances, and finally, analysis by a suitable chromatographic technique. Each step is crucial for obtaining accurate and reproducible results.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound from Brucea javanica Seeds

This protocol is based on methods optimized for the extraction of quassinoids from Brucea javanica.

Materials:

  • Dried and powdered seeds of Brucea javanica

  • Methanol (B129727) (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Filter paper (0.45 µm)

Procedure:

  • Weigh 1.0 g of powdered Brucea javanica seeds into a centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Place the tube in an ultrasonic bath and sonicate for 40 minutes at room temperature.[7][8]

  • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

  • Decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction.

  • Combine the supernatants from all three extractions.

  • Filter the combined extract through a 0.45 µm filter paper before HPLC or further purification.

Protocol 2: Purification of this compound using Macroporous Resin Chromatography

This protocol provides a general procedure for the cleanup of quassinoid glycosides from a crude extract.

Materials:

  • Crude extract of Brucea javanica (from Protocol 1)

  • Macroporous adsorption resin (e.g., D101, AB-8)

  • Ethanol (B145695) (various concentrations: 30%, 50%, 70%, 95% v/v in water)

  • Deionized water

  • Chromatography column

Procedure:

  • Pre-treat the macroporous resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.[9]

  • Pack the pre-treated resin into a chromatography column.

  • Dissolve the dried crude extract in a small volume of the initial mobile phase (e.g., water).

  • Load the dissolved extract onto the column.

  • Wash the column with deionized water to remove highly polar impurities.

  • Elute the column sequentially with increasing concentrations of ethanol (e.g., 30%, 50%, 70%, and 95% ethanol).

  • Collect fractions at each ethanol concentration.

  • Analyze the collected fractions by HPLC to identify the fraction(s) containing this compound.

  • Combine the this compound-rich fractions and evaporate the solvent under reduced pressure.

Troubleshooting Guides

HPLC Analysis Issues
IssuePossible CauseRecommended Solution
Peak Tailing 1. Secondary interactions with silanol (B1196071) groups: Basic compounds can interact with residual silanol groups on the C18 column.[10] 2. Column overload: Injecting too concentrated a sample.[11] 3. Column contamination: Accumulation of matrix components on the column frit or packing material.[11][12]1. Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress silanol ionization.[10] 2. Dilute the sample or reduce the injection volume.[11] 3. Use a guard column and/or implement a more rigorous sample cleanup procedure (e.g., Solid-Phase Extraction).[13] Backflush the column with a strong solvent.[12]
Poor Resolution 1. Inappropriate mobile phase composition: The mobile phase may not be optimal for separating this compound from other co-eluting compounds. 2. Column degradation: Loss of stationary phase or column void formation.1. Optimize the mobile phase gradient. Try different solvent ratios (e.g., methanol/water or acetonitrile/water). 2. Replace the column with a new one of the same type.
Ghost Peaks 1. Contamination in the mobile phase or HPLC system. 2. Late eluting compounds from a previous injection. 1. Use fresh, high-purity solvents and flush the HPLC system thoroughly. 2. Increase the run time or implement a column wash step after each injection.
LC-MS/MS Analysis Issues
IssuePossible CauseRecommended Solution
Ion Suppression or Enhancement (Matrix Effects) Co-eluting matrix components from the plant extract compete with this compound for ionization in the mass spectrometer source.[14][15][16][17]1. Improve sample cleanup: Utilize Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18, PSA) to remove interfering matrix components.[18][19][20][21] 2. Optimize chromatography: Adjust the HPLC gradient to achieve better separation of this compound from matrix components. 3. Use a matrix-matched calibration curve: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.[22] 4. Employ an isotopically labeled internal standard: This is the most effective way to correct for matrix effects.
In-source Fragmentation The glycosidic bond of this compound may break in the ion source, leading to the detection of the aglycone and complicating quantification.Optimize the ion source parameters, such as the capillary voltage and source temperature, to achieve softer ionization.

Quantitative Data Summary

The following tables summarize quantitative data related to the extraction and analysis of quassinoids, including compounds structurally similar to this compound.

Table 1: Comparison of Extraction Methods for Quassinoids

Extraction MethodSolventExtraction TimeTemperatureRecovery (%)Reference
Ultrasonic-Assisted Extraction (UAE) Methanol40 minRoom Temp.96.1 - 106.3[6]
Soxhlet Extraction Ethanol6 hoursBoiling PointNot specified
Maceration Methanol24 hoursRoom Temp.Not specified

Table 2: HPLC Method Parameters for Quassinoid Analysis

ParameterConditionReference
Column C18 (4.6 x 250 mm, 5 µm)[6]
Mobile Phase Gradient of Methanol and Water[6]
Flow Rate 1.0 mL/min[6]
Detection Wavelength 221 nm[6]
Injection Volume 10 µL[6]

Visualizations

Yadanzioside_P_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification / Cleanup cluster_analysis Analysis cluster_troubleshooting Troubleshooting Points Plant_Material Brucea javanica Seeds (Dried, Powdered) Extraction Ultrasonic-Assisted Extraction (Methanol) Plant_Material->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Extraction_Efficiency Extraction Efficiency Extraction->Extraction_Efficiency Crude_Extract Crude Extract Filtration->Crude_Extract SPE Solid-Phase Extraction (SPE) (Optional) Crude_Extract->SPE for LC-MS Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin for high purity Purified_Extract Purified this compound Fraction SPE->Purified_Extract Macroporous_Resin->Purified_Extract HPLC_Analysis HPLC-UV Analysis Purified_Extract->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis Purified_Extract->LCMS_Analysis Matrix_Effects Matrix Effects Purified_Extract->Matrix_Effects Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing Tailing_Peak_Troubleshooting Peak Tailing HPLC_Analysis->Tailing_Peak_Troubleshooting LCMS_Analysis->Data_Processing Purified_Tailing_Peak_Troubleshooting Purified_Tailing_Peak_Troubleshooting

Caption: Experimental workflow for the preparation and analysis of this compound.

References

Minimizing variability in Yadanzioside P experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers and drug development professionals minimize variability in experiments involving Yadanzioside P.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions.

Q1: I'm observing high variability in my cytotoxicity assay results between experiments. What are the potential causes and how can I mitigate this?

A1: High variability in cytotoxicity assays is a common challenge, often stemming from several factors. Here are some potential causes and solutions:

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability.

    • Solution: Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Perform a cell count immediately before plating to ensure accuracy.

  • Compound Stability: this compound, like many natural products, may be unstable in solution over time.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. If storing solutions, do so at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

  • Assay Timing: The incubation time with this compound can influence results.

    • Solution: Standardize the incubation time across all experiments (e.g., 24, 48, or 72 hours) and ensure it is consistent.[2]

  • Mycoplasma Contamination: Mycoplasma can alter cellular responses to treatment.[3]

    • Solution: Regularly test cell cultures for mycoplasma contamination.

G cluster_0 Troubleshooting High Variability cluster_1 Solutions A High Variability in Results B Inconsistent Cell Seeding A->B C Compound Instability A->C D Inconsistent Assay Timing A->D E Mycoplasma Contamination A->E F Standardize Cell Seeding Protocol B->F G Prepare Fresh Stock Solutions C->G H Standardize Incubation Times D->H I Regular Mycoplasma Testing E->I

Caption: Troubleshooting workflow for high variability in cytotoxicity assays.

Q2: My this compound solution is not fully dissolving in the cell culture medium. What should I do?

A2: Poor aqueous solubility is a common issue with natural products.[2] Here are some steps to improve solubility:

  • Use a Stock Solvent: Dissolve this compound in a solvent like DMSO first to create a concentrated stock solution.[1] Then, dilute the stock solution into your culture medium. Ensure the final DMSO concentration in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Sonication: Gentle sonication can help dissolve the compound in the stock solvent.[2]

  • Filtration: After dissolving, you can filter the solution to remove any remaining particulates.[2] However, be aware that this could potentially remove some of the active compound if it is not fully dissolved.

Q3: I am observing a high background signal in my colorimetric assay (e.g., MTT), even in the negative control wells. What is the cause?

A3: High background signals in colorimetric assays can be caused by the natural product itself.

  • Direct Reagent Reduction: Some natural products can directly reduce the assay reagent (e.g., MTT tetrazolium salt), leading to a false positive signal.[2]

    • Solution: Run a control plate with this compound in the medium but without cells. Subtract the absorbance readings from these wells from your experimental wells.[2]

  • Alternative Assays: Consider using a non-colorimetric assay that is less susceptible to interference, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®).[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known activity?

A1: this compound is a natural product extracted from the seeds of Brucea javanica. It has been reported to exhibit antitumor and antileukemic activities.[]

Q2: How should I store this compound?

A2: For long-term storage, this compound powder should be kept at -20°C, protected from light and moisture.[1] Stock solutions in solvents like DMSO should also be stored at -20°C in small, single-use aliquots to prevent degradation from multiple freeze-thaw cycles.[1]

Q3: What is the proposed mechanism of action for this compound?

A3: While the specific signaling pathways for this compound are not extensively characterized, many natural antitumor compounds act by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. This can occur through modulation of key signaling pathways such as the PI3K/Akt or MAPK/ERK pathways, which are often dysregulated in cancer.

G YadanziosideP This compound PI3K_Akt PI3K/Akt Pathway YadanziosideP->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway YadanziosideP->MAPK_ERK Inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK_ERK->Proliferation Promotes MAPK_ERK->Apoptosis Inhibits

Caption: Hypothetical signaling pathways modulated by this compound.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol outlines a general method for assessing the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Count cells and adjust the concentration to 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same percentage of DMSO) and an untreated control (medium only).

    • Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO2, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

G A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Read Absorbance at 570 nm G->H

Caption: Experimental workflow for an MTT cytotoxicity assay.

Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound against various cancer cell lines, illustrating a standard format for data presentation.

Cell LineCancer TypeIC50 (µM)Standard Deviation (µM)
MCF-7Breast Cancer12.5± 1.8
A549Lung Cancer25.3± 3.2
HeLaCervical Cancer8.9± 1.1
HepG2Liver Cancer18.7± 2.5

References

Technical Support Center: Scaling Up the Purification of Yadanzioside P

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively scale up the purification of Yadanzioside P, a potent antileukemic quassinoid glycoside isolated from Brucea javanica[1]. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to streamline the transition from laboratory-scale to preparative-scale purification.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when scaling up the purification of this compound?

A1: Scaling up the purification of this compound, a triterpenoid (B12794562) glycoside, presents several challenges. These include:

  • Low Yield: Significant sample loss can occur during multiple chromatographic steps.[2]

  • Co-eluting Impurities: Structural analogs and other glycosides from Brucea javanica with similar polarities can be difficult to separate from this compound.

  • Peak Tailing in HPLC: This can be caused by column degradation, sample overload, or inappropriate solvent conditions, leading to poor resolution.

  • Irreversible Adsorption: this compound may irreversibly adsorb to solid stationary phases like silica (B1680970) gel, resulting in product loss.[3]

  • High Viscosity of Crude Extract: Co-extraction of polysaccharides can lead to high viscosity, making chromatographic processing difficult.[3]

Q2: Which purification techniques are most effective for scaling up this compound isolation?

A2: A multi-step approach is generally most effective. This typically involves:

  • Initial Fractionation: Medium-Pressure Liquid Chromatography (MPLC) or Flash Chromatography on silica gel or reversed-phase material to remove major impurities.

  • Intermediate Purification: High-Speed Counter-Current Chromatography (HSCCC) is highly recommended as it is a liquid-liquid partitioning technique that avoids irreversible adsorption.[4][5]

  • Final Polishing: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is used to achieve high purity.[6][7]

Q3: How do I choose an optimal solvent system for the purification of this compound?

A3: The choice of solvent system is critical for successful separation.

  • For HSCCC: A two-phase solvent system is selected based on the partition coefficient (K value) of this compound. An ideal K value is typically between 0.5 and 2.0. A common starting point for glycosides is a hexane-ethyl acetate-methanol-water system.[4]

  • For Prep-HPLC (Reversed-Phase): A gradient of acetonitrile (B52724) or methanol (B129727) in water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape, is commonly used.

Q4: How can I improve the yield and purity of this compound during scale-up?

A4: To enhance yield and purity:

  • Optimize Extraction: Ensure the initial extraction from Brucea javanica is efficient.

  • Minimize Chromatographic Steps: A streamlined workflow reduces opportunities for sample loss.[2]

  • Methodical Scale-Up: Use established calculation methods to scale up from analytical to preparative HPLC to maintain resolution.[2][8][9][10]

  • Sample Loading: Avoid overloading the column, which can lead to broad and asymmetric peaks.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up purification of this compound.

Issue 1: Poor Resolution and Peak Tailing in Preparative HPLC
Potential Cause Troubleshooting Steps
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase Optimize the gradient profile and the organic-to-aqueous ratio. Add a small amount of acid (e.g., 0.1% TFA) to the mobile phase to suppress ionization of free hydroxyl groups.
Column Degradation Test the column performance with a standard mixture. If performance is poor, replace the column.
Sample Dissolved in Strong Solvent Dissolve the sample in a solvent weaker than or the same as the initial mobile phase to ensure proper peak focusing.
Issue 2: Low Recovery of this compound
Potential Cause Troubleshooting Steps
Irreversible Adsorption to Stationary Phase Consider using a different stationary phase (e.g., C8 instead of C18) or a different purification technique like HSCCC which avoids solid supports.[3]
Multiple Purification Steps Streamline the workflow by combining or reordering purification steps where possible.
Sample Precipitation on Column Ensure the sample is fully dissolved in the initial mobile phase before injection.
Issue 3: High Backpressure in the HPLC System
Potential Cause Troubleshooting Steps
Blocked Column Frit Back-flush the column with an appropriate solvent. If the problem persists, replace the frit or the column.
Sample Precipitation Filter the sample before injection to remove any particulate matter.
High Viscosity of Mobile Phase Check the mobile phase composition and consider using a solvent with lower viscosity if appropriate for the separation.

Experimental Protocols

Protocol 1: General Workflow for Scaling Up this compound Purification

This protocol outlines a general strategy for scaling up the purification of this compound from a crude extract of Brucea javanica.

1. Crude Extract Preparation:

  • Extract the dried and powdered plant material with a suitable solvent such as 70% ethanol (B145695) or methanol.
  • Concentrate the extract under reduced pressure to obtain a crude residue.

2. Initial Fractionation by MPLC:

  • Column: Large-diameter column packed with silica gel or C18 reversed-phase material.
  • Sample Loading: Dissolve the crude extract in a minimal amount of solvent and mix with silica gel to create a dry powder for loading.
  • Elution: Start with a non-polar solvent system (e.g., chloroform-methanol) and gradually increase the polarity.
  • Fraction Collection: Collect fractions and analyze by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

3. Intermediate Purification by HSCCC:

  • Solvent System Selection: Determine the partition coefficient (K) of this compound in various two-phase solvent systems (e.g., n-hexane-ethyl acetate-methanol-water). Aim for a K value between 0.5 and 2.0.
  • HSCCC Operation:
  • Fill the column with the stationary phase.
  • Rotate the apparatus at the desired speed (e.g., 850 rpm).
  • Pump the mobile phase at a specific flow rate.
  • Inject the sample solution once hydrodynamic equilibrium is reached.
  • Fraction Collection & Analysis: Collect fractions and analyze by HPLC to identify pure fractions.

4. Final Polishing by Preparative HPLC:

  • Column: A preparative C18 column with dimensions suitable for the desired sample load.
  • Mobile Phase: A gradient of acetonitrile or methanol in water with 0.1% formic acid or TFA.
  • Scaling Up: Use an online calculator to scale up the flow rate and injection volume from an optimized analytical method.[2][8][9]
  • Fraction Collection: Collect the peak corresponding to this compound.
  • Purity Analysis: Verify the purity of the final product by analytical HPLC and confirm its identity using spectroscopic methods (MS, NMR).

Data Presentation

Table 1: Example of Analytical to Preparative HPLC Scale-Up Calculations

This table demonstrates the scaling of parameters from an analytical to a preparative HPLC column, assuming the same column length and packing material.

ParameterAnalytical ColumnPreparative Column
Column Dimensions (ID x L) 4.6 mm x 250 mm21.2 mm x 250 mm
Particle Size 5 µm5 µm
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 20 µL424 µL
Scaling Factor (based on cross-sectional area) 121.2

Note: These are theoretical calculations. Practical optimization may be required.

Table 2: Example Two-Phase Solvent Systems for HSCCC of Glycosides
Solvent System (v/v/v/v)Target Compound ClassReference
n-hexane-ethyl acetate-methanol-water (0.7:4:0.8:4)Flavonoid Glycosides[4]
ethyl acetate-n-butanol-water (1:6:7)Glycosides
n-butanol-water (1:1)Polar Glycosides

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification Cascade cluster_analysis Analysis & Final Product start Brucea javanica Plant Material extraction Solvent Extraction (e.g., 70% Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract mplc Initial Fractionation (MPLC/Flash Chromatography) crude_extract->mplc hsccc Intermediate Purification (HSCCC) mplc->hsccc prep_hplc Final Polishing (Preparative HPLC) hsccc->prep_hplc analysis Purity & Identity Confirmation (Analytical HPLC, MS, NMR) prep_hplc->analysis final_product Pure this compound analysis->final_product

Caption: A generalized experimental workflow for scaling up the purification of this compound.

troubleshooting_hplc start Poor Peak Shape in Prep-HPLC (Tailing, Broadening) overload Is the column overloaded? start->overload reduce_load Reduce sample concentration or injection volume overload->reduce_load Yes mobile_phase Is the mobile phase optimized? overload->mobile_phase No optimize_mp Adjust gradient and/or add modifier (e.g., 0.1% TFA) mobile_phase->optimize_mp No column_health Is the column performing well? mobile_phase->column_health Yes replace_column Test with standards and replace if necessary column_health->replace_column No

Caption: A troubleshooting decision tree for poor peak shape in preparative HPLC.

References

Validation & Comparative

A Comparative Guide to Yadanzioside P and Other Quassinoids in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quassinoids, a class of complex terpenoids derived from plants of the Simaroubaceae family, have garnered significant attention in oncology research for their potent anti-cancer properties.[1][2][3] These natural products have been utilized in traditional medicine for centuries and are now being rigorously investigated for their potential as modern cancer therapeutics.[1][2] This guide provides a comparative analysis of Yadanzioside P against other prominent quassinoids—Bruceantin, Ailanthone, and Chaparrinone—focusing on their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.

This compound is an antileukemic quassinoid glycoside isolated from Brucea javanica (L.) Merr.[4] While research on this compound is emerging, this guide aims to contextualize its potential within the broader landscape of well-characterized quassinoids, providing a valuable resource for researchers in the field of cancer drug discovery.

Comparative Efficacy of Quassinoids

The cytotoxic effects of quassinoids have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a critical parameter in these assessments. The following table summarizes the reported IC50 values for this compound and other selected quassinoids against various cancer cell lines.

QuassinoidCancer Cell LineCell TypeIC50 ValueCitation(s)
This compound -AntileukemicData Not Available[4]
Bruceantin RPMI 8226Myeloma13 nM[5]
U266Myeloma49 nM[5]
H929Myeloma115 nM[5]
MIA PaCa-2Pancreatic0.781 µM[6]
Ailanthone SGC-7901Gastric CancerLower than Taxol (concentration not specified)[7]
MDA-MB-231Breast Cancer9.8 µM (at 48h)[7]
Cal-27Tongue Squamous Cell Carcinoma0.8408 µM (at 24h)[8]
TCA8113Tongue Squamous Cell Carcinoma0.7884 µM (at 24h)[8]
Bruceine D T24Bladder Cancer7.65 ± 1.2 µg/mL[9]
MCF-7Breast Cancer0.7 to 65 µM[10]
Hs 578TBreast Cancer0.7 to 65 µM[10]
Chaparrinone --Data Not Available-

Mechanisms of Action and Signaling Pathways

Quassinoids exert their anti-cancer effects through multiple mechanisms, often involving the induction of apoptosis and the modulation of key signaling pathways that are critical for cancer cell survival and proliferation.[1][2][11]

Induction of Apoptosis

A common mechanism of action for many quassinoids is the induction of programmed cell death, or apoptosis. This is often mediated through the activation of the caspase signaling cascade and the mitochondrial pathway.[5][11] For instance, Bruceantin has been shown to induce a decrease in mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-3/7.[5] Similarly, Ailanthone promotes apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[7]

Modulation of Signaling Pathways

Quassinoids are known to interfere with critical oncogenic signaling pathways. The PI3K/AKT/mTOR and JAK/STAT3 pathways are frequently implicated in the anti-cancer activity of these compounds.[7][11]

Ailanthone's Impact on PI3K/AKT and JAK/STAT3 Signaling:

Ailanthone has been demonstrated to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[7] It has also been shown to suppress the JAK/STAT3 pathway, which is involved in various cellular processes including inflammation and tumor progression.[7][12][13]

Ailanthone_Signaling_Pathway cluster_0 PI3K/AKT Pathway cluster_1 JAK/STAT Pathway Ailanthone Ailanthone PI3K PI3K Ailanthone->PI3K inhibits JAK JAK Ailanthone->JAK inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival STAT3 STAT3 JAK->STAT3 Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression

Ailanthone's inhibitory effects on key cancer signaling pathways.

Bruceantin's Pro-Apoptotic Signaling:

Bruceantin is known to activate the intrinsic pathway of apoptosis. It induces mitochondrial dysfunction, leading to the release of cytochrome c, which in turn activates the caspase cascade, ultimately resulting in apoptosis.[5]

Bruceantin_Apoptosis_Pathway Bruceantin Bruceantin Mitochondria Mitochondria Bruceantin->Mitochondria induces dysfunction Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Caspase9 Caspase-9 (activation) Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 (activation) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Bruceantin's mechanism of inducing apoptosis via the mitochondrial pathway.

Experimental Protocols

Standardized experimental protocols are crucial for the reliable evaluation and comparison of anti-cancer compounds. Below are detailed methodologies for key in vitro and in vivo assays.

MTT Assay for Cell Viability and IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of a compound.[14][15][16][17]

Workflow:

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying Concentrations) A->B C 3. Incubation (e.g., 24, 48, 72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate & Formazan (B1609692) Crystal Formation D->E F 6. Solubilize Formazan (e.g., DMSO) E->F G 7. Measure Absorbance (e.g., 570 nm) F->G H 8. Calculate % Viability & IC50 Value G->H

A typical workflow for an MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14][17]

  • Compound Preparation: Prepare a serial dilution of the quassinoid in culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing different concentrations of the quassinoid. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours.[15]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample, which is essential for studying the molecular mechanisms of apoptosis.[18][19][20][21]

Key Apoptosis Markers:

  • Bcl-2 family proteins: Anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) proteins that regulate the mitochondrial pathway of apoptosis.

  • Caspases: A family of proteases that execute the apoptotic program. Key markers include cleaved (activated) forms of caspase-3, -7, and -9.[5]

Detailed Protocol:

  • Protein Extraction: Treat cells with the quassinoid for a specified time, then lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2, anti-cleaved caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

In Vivo Xenograft Model for Efficacy Studies

Animal xenograft models, where human cancer cells are implanted into immunocompromised mice, are a critical step in preclinical drug development to evaluate the in vivo efficacy of a compound.[22][23][24][25][26]

Detailed Protocol:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions with calipers to calculate tumor volume.

  • Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the quassinoid (and a vehicle control) to the respective groups via a suitable route (e.g., intraperitoneal injection, oral gavage) according to a predetermined dosing schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and the body weight of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy of the compound.

Conclusion

Quassinoids represent a promising class of natural products for cancer therapy. While this compound has been identified as having antileukemic properties, further research is needed to fully elucidate its potency and mechanism of action in comparison to more extensively studied quassinoids like Bruceantin and Ailanthone. This guide provides a framework for such comparative studies by summarizing the existing data and detailing the essential experimental protocols. A deeper understanding of the structure-activity relationships and the specific molecular targets of different quassinoids will be crucial for the development of novel and more effective cancer therapeutics.

References

A Comparative Efficacy Analysis: Yadanzioside P vs. Bruceantin in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent Quassinoids

In the landscape of natural product-derived anticancer agents, quassinoids isolated from the plant family Simaroubaceae have garnered significant attention. Among these, Bruceantin has been a subject of investigation for decades, demonstrating potent cytotoxic effects against a range of cancer cell lines. A structurally related compound, Yadanzioside P, has also emerged as a compound of interest. This guide provides a comprehensive comparison of the available efficacy data for this compound and Bruceantin, supported by experimental methodologies and pathway visualizations to aid researchers in their drug development endeavors.

Executive Summary

Both this compound and Bruceantin are quassinoid compounds with demonstrated antineoplastic properties. Bruceantin is a well-characterized protein synthesis inhibitor that induces apoptosis in various cancer cell lines, particularly those of hematological origin.[1] this compound is structurally identified as 3-O-(beta-D-glucopyranosyl)bruceantin, indicating it is a glycoside of Bruceantin.[2] While preclinical data for Bruceantin is more extensive, initial studies have indicated the antileukemic potential of this compound.[2] This comparison aims to consolidate the existing data to inform further research and development.

Data Presentation: A Head-to-Head Look at Efficacy

Quantitative data on the cytotoxic and apoptotic effects of these compounds are crucial for a direct comparison. The following tables summarize the available in vitro data. It is important to note that publicly available, direct comparative studies and extensive quantitative data for this compound are limited.

Table 1: In Vitro Cytotoxicity (IC50) of Bruceantin Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
RPMI 8226Multiple Myeloma13[3]
U266Multiple Myeloma49[3]
H929Multiple Myeloma115[3]
BV-173Leukemia< 15 ng/mL[3]
DaudiBurkitt's Lymphoma< 15 ng/mL[3]

Table 2: Apoptotic Activity of Bruceantin

Cell LineCancer TypeAssayKey FindingsReference
RPMI 8226Multiple MyelomaCaspase-3/7 ActivationSignificant activation of caspase-3/7, indicating apoptosis induction.[3]
RPMI 8226, U266, H929Multiple MyelomaApoptosis AssayInduction of apoptosis with EC50 values of 13, 49, and 115 nM, respectively.[4]

Note: Specific data on apoptosis induction by this compound, including quantitative measures like the percentage of apoptotic cells, are not detailed in the available literature.

Mechanism of Action: Unraveling the Molecular Pathways

Bruceantin: The primary mechanism of action for Bruceantin is the inhibition of protein synthesis.[1] It achieves this by targeting the peptidyl transferase center on the ribosome, thereby halting the elongation step of translation. This disruption of protein synthesis leads to downstream effects, including the induction of apoptosis through both caspase-dependent and mitochondrial pathways.[1]

This compound: As a glycoside of Bruceantin, this compound likely shares a similar core mechanism of action, targeting protein synthesis. The presence of the β-D-glucopyranosyl group at the 3-O position may influence its pharmacokinetic and pharmacodynamic properties, such as solubility, cell permeability, and interaction with the ribosomal target. However, detailed mechanistic studies specifically for this compound are needed to confirm this and to elucidate any unique activities.

cluster_0 Cellular Environment cluster_1 Mechanism of Action This compound This compound Ribosome Ribosome This compound->Ribosome Potential Inhibition Bruceantin Bruceantin Bruceantin->Ribosome Inhibition Protein Synthesis Inhibition Protein Synthesis Inhibition Ribosome->Protein Synthesis Inhibition Apoptosis Induction Apoptosis Induction Protein Synthesis Inhibition->Apoptosis Induction

Figure 1. Proposed mechanism of action for this compound and Bruceantin.

Experimental Protocols: Methodologies for Efficacy Assessment

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the efficacy of anticancer compounds like this compound and Bruceantin.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or Bruceantin in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Compound (Serial Dilutions) seed_cells->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_3_4h Incubate for 3-4h add_mtt->incubate_3_4h solubilize Solubilize Formazan Crystals incubate_3_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2. Workflow for the MTT-based IC50 determination assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or Bruceantin at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

start Start treat_cells Treat Cells with Compound start->treat_cells harvest_cells Harvest Adherent and Floating Cells treat_cells->harvest_cells wash_cells Wash with Cold PBS harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC and PI wash_cells->stain_cells incubate Incubate in the Dark stain_cells->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry quantify Quantify Cell Populations flow_cytometry->quantify end End quantify->end

Figure 3. Experimental workflow for the Annexin V/PI apoptosis assay.
In Vivo Xenograft Mouse Model

This model assesses the in vivo antitumor efficacy of the compounds.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound, Bruceantin, a vehicle control, or a positive control drug (e.g., doxorubicin) via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.

Conclusion and Future Directions

The available evidence strongly supports the potent anticancer activity of Bruceantin, particularly against hematological malignancies, through the inhibition of protein synthesis and induction of apoptosis. This compound, as a glycosylated form of Bruceantin, holds promise as an antileukemic agent, though a significant gap exists in the literature regarding its specific efficacy and direct comparison with its parent compound.

Future research should prioritize:

  • Direct Comparative Studies: In vitro and in vivo studies directly comparing the efficacy of this compound and Bruceantin across a panel of cancer cell lines.

  • Quantitative Efficacy of this compound: Determination of IC50 values and detailed characterization of the apoptotic response induced by this compound.

  • Pharmacokinetic and Pharmacodynamic Studies: Investigation into how the glycosidic moiety of this compound affects its absorption, distribution, metabolism, excretion, and target engagement.

By addressing these research gaps, the scientific community can better understand the therapeutic potential of these two related quassinoids and guide the development of novel anticancer therapies.

References

Validating the Anticancer Effects of Yadanzioside P In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro anticancer effects of compounds derived from Brucea javanica, the medicinal plant from which Yadanzioside P is isolated. Due to the limited availability of specific in vitro studies on this compound, this document summarizes the activities of related bioactive compounds and extracts from the same plant. This information serves as a valuable proxy for understanding the potential anticancer mechanisms and for designing further validation studies. We compare these findings with the well-established anticancer drug, Doxorubicin, to provide a benchmark for efficacy.

Data Summary of Anticancer Effects

The following tables summarize the in vitro anticancer activities of various compounds and extracts from Brucea javanica against different cancer cell lines.

Table 1: Cytotoxic Activity of Brucea javanica Extracts and Isolated Compounds

Compound/ExtractCancer Cell LineAssayIC50 ValueReference
Ethanolic Extract of B. javanicaHT29 (Colon)MTT48±2.5 µg/mL (48h)[1]
Ethanolic Extract of B. javanicaHT29 (Colon)MTT25±3.1 µg/mL (72h)[1]
Chloroform Extract of B. javanica (leaves)HTB-43 (Head and Neck)MTT8.46 µg/ml[2]
Methanolic Extract of B. javanica (fruit)HTB-43 (Head and Neck)MTT15.86±4.54 µg/ml[2]
BrusatolPANC-1 (Pancreatic)MTT0.36 mmol/L[3]
BrusatolSW1990 (Pancreatic)MTT0.10 mmol/L[3]
Bruceine DPanc-1, SW1990, Capan-1 (Pancreatic)-Significant cytotoxic effects[3]
Yadanziolide ALM-3, HepG2 (Hepatocellular)-Concentration-dependent inhibition[4]

Table 2: Comparison of Mechanistic Activities

FeatureBrucea javanica Compounds/ExtractsDoxorubicin
Primary Mechanism Induction of apoptosis, Cell cycle arrestDNA intercalation, Topoisomerase II inhibition
Signaling Pathways JAK-STAT, p53 upregulation, NF-κB inhibitionp53 activation, ROS generation
Apoptosis Induction Caspase-8 and Caspase-9 activation, modulation of Bcl-2 family proteins.[1]Caspase-3 activation, mitochondrial pathway.[5][6]
Cell Cycle Arrest G0/G1 phase arrest reported for some compounds.G2/M phase arrest.
Selectivity Some extracts show selective toxicity to cancer cells over normal cells.[1]Non-selective, affects rapidly dividing normal cells.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro anticancer studies. Below are standard protocols for key experiments.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in 70% cold ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the anticancer effects of Brucea javanica compounds.

cluster_workflow Experimental Workflow for In Vitro Anticancer Validation start Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle data Data Analysis (IC50, Apoptotic Rate, Cell Cycle Distribution) viability->data apoptosis->data cell_cycle->data

Caption: A generalized workflow for the in vitro validation of anticancer compounds.

cluster_pathway Proposed Apoptotic Signaling of Brucea javanica Compounds Yadan This compound (or related compounds) FAS Fas/CD95 Yadan->FAS activates Bcl2 Bcl-2 Yadan->Bcl2 downregulates Bax Bax Yadan->Bax upregulates Casp8 Caspase-8 FAS->Casp8 activates Casp3 Caspase-3 Casp8->Casp3 activates Mito Mitochondria CytC Cytochrome c Mito->CytC Bcl2->Mito inhibits release Bax->Mito promotes release Casp9 Caspase-9 CytC->Casp9 activates Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways potentially activated by B. javanica compounds.

cluster_jak_stat Yadanziolide A and the JAK-STAT Signaling Pathway YA Yadanziolide A pJAK2 p-JAK2 YA->pJAK2 inhibits JAK2 JAK2 JAK2->pJAK2 pSTAT3 p-STAT3 pJAK2->pSTAT3 phosphorylates STAT3 STAT3 Proliferation Cell Proliferation Survival pSTAT3->Proliferation promotes Apoptosis Apoptosis pSTAT3->Apoptosis inhibits

Caption: Inhibition of the JAK-STAT pathway by Yadanziolide A leads to reduced proliferation.[4]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Yadanzioside P

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two common analytical methods for the quantification of Yadanzioside P, a quassinoid glycoside with potential antileukemic properties isolated from Brucea javanica. The comparison is based on a hypothetical cross-validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. This document is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on method selection and implementation for the analysis of this compound.

Introduction to Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It ensures the reliability, accuracy, and precision of analytical data. Cross-validation is performed to compare the results from two different analytical methods, ensuring that the data obtained is comparable and interchangeable. This is particularly crucial when methods are updated or when samples are analyzed in different laboratories.

The following diagram illustrates the typical workflow for analytical method validation.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application Method_Optimization Method Optimization Specificity Specificity Method_Optimization->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Analysis Routine Analysis Robustness->Routine_Analysis Implement

Figure 1: General Workflow of Analytical Method Validation.

Comparison of Analytical Methods for this compound

This section details two hypothetical analytical methods for the quantification of this compound and presents their validation parameters in a comparative table.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

A robust and widely accessible method for the quantification of chromophoric compounds like this compound.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A highly sensitive and selective method, ideal for complex matrices and low concentration levels of the analyte.

Data Presentation: Comparison of Validation Parameters

The following table summarizes the hypothetical performance data for the two analytical methods for this compound.

Validation Parameter HPLC-UV Method UPLC-MS/MS Method
Linearity (r²) 0.99910.9998
Linear Range 1.0 - 100 µg/mL0.1 - 50 ng/mL
Accuracy (% Recovery) 98.5% - 102.3%99.2% - 101.5%
Precision (RSD%)
- Intra-day< 2.0%< 1.5%
- Inter-day< 2.5%< 2.0%
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mL
Specificity Good, potential for co-eluting interferencesExcellent, based on precursor/product ion transition
Run Time ~15 minutes~5 minutes

Experimental Protocols

Detailed methodologies for the two compared analytical methods are provided below.

Method 1: HPLC-UV Protocol
  • Instrumentation: Standard HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with Water (A) and Methanol (B).

    • 0-10 min: 30-70% B

    • 10-12 min: 70-30% B

    • 12-15 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 221 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: this compound is extracted from the matrix using methanol, followed by filtration through a 0.45 µm filter.

Method 2: UPLC-MS/MS Protocol
  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 90-10% B

    • 4.0-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition: Hypothetical transition for this compound (e.g., m/z [M+H]⁺ → fragment ion).

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Sample Preparation: Protein precipitation of the sample matrix with acetonitrile, followed by centrifugation and filtration of the supernatant.

Cross-Validation Experimental Workflow

The following diagram illustrates the workflow for a cross-validation study comparing the HPLC-UV and UPLC-MS/MS methods for this compound analysis.

Cross-Validation Workflow cluster_hplc HPLC-UV Method Analysis cluster_uplc UPLC-MS/MS Method Analysis Sample_Set Prepare a Set of Samples (e.g., n=30) with Varying Concentrations of this compound HPLC_Analysis Analyze Samples using Validated HPLC-UV Method Sample_Set->HPLC_Analysis UPLC_Analysis Analyze the Same Samples using Validated UPLC-MS/MS Method Sample_Set->UPLC_Analysis HPLC_Results Obtain Concentration Data (HPLC-UV) HPLC_Analysis->HPLC_Results Data_Comparison Statistical Comparison of Results (e.g., Bland-Altman plot, correlation analysis) HPLC_Results->Data_Comparison UPLC_Results Obtain Concentration Data (UPLC-MS/MS) UPLC_Analysis->UPLC_Results UPLC_Results->Data_Comparison Conclusion Conclusion on Method Comparability Data_Comparison->Conclusion

Figure 2: Workflow for Cross-Validation of Analytical Methods.
Conclusion

The choice between the HPLC-UV and UPLC-MS/MS methods for the quantification of this compound will depend on the specific requirements of the analysis. The HPLC-UV method offers a cost-effective and robust solution suitable for routine quality control and analysis of samples with relatively high concentrations of the analyte. In contrast, the UPLC-MS/MS method provides superior sensitivity, selectivity, and speed, making it the preferred choice for pharmacokinetic studies, analysis of complex biological matrices, and detection of trace amounts of this compound. The hypothetical cross-validation data presented in this guide suggests that both methods can provide accurate and precise results within their respective linear ranges. A formal cross-validation study, as outlined in the workflow, is essential to establish the interchangeability of data between the two methods for a given application.

A Comparative Analysis of Yadanzioside P: Unveiling its Antitumor Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yadanzioside P, a quassinoid glycoside isolated from the seeds of Brucea javanica, has garnered significant attention within the scientific community for its potent antileukemic and antitumor activities.[1] This guide provides a comprehensive comparative analysis of this compound, focusing on its source, biological activities, and the experimental methodologies used for its evaluation. While direct comparative studies on this compound from different geographical or cultivated sources are limited in the current scientific literature, this guide will delve into the known data and provide a framework for future comparative research.

Data Presentation: A Quantitative Overview

The primary source of this compound identified in scientific literature is the seeds of Brucea javanica (L.) Merr.[1][2] While comparative data for this compound from varied sources is scarce, the following table summarizes the reported biological activity of this compound against a specific cancer cell line.

CompoundCell LineActivityIC50 (µg/mL)Reference
This compoundP-388 Murine LeukemiaAntileukemicNot explicitly stated in the abstract[1]

Note: The available literature frequently mentions the antileukemic activity of this compound but often lacks specific IC50 values in readily accessible abstracts. Further in-depth analysis of full-text articles would be required to populate a more comprehensive table.

Experimental Protocols

To facilitate reproducible research, this section outlines detailed methodologies for the key experiments related to the study of this compound.

Isolation and Purification of this compound from Brucea javanica Seeds

This protocol is a generalized procedure based on methods used for isolating quassinoids from Brucea javanica.

a. Extraction:

  • Air-dry the seeds of Brucea javanica at room temperature and grind them into a fine powder.

  • Defat the powdered seeds by extraction with n-hexane at room temperature for 24-48 hours.

  • Discard the n-hexane extract and air-dry the residue.

  • Extract the defatted powder with methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature with continuous stirring for 24-48 hours.[2] Repeat the extraction process 2-3 times to ensure maximum yield.

  • Combine the alcoholic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

b. Purification:

  • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol.

  • Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualization agent (e.g., anisaldehyde-sulfuric acid reagent).

  • Subject the fraction showing the highest concentration of the target compound to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of chloroform-methanol or a similar solvent system.

  • Collect the fractions and monitor them by TLC. Combine the fractions containing pure this compound.

  • Perform further purification, if necessary, using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound.

  • Chromatographic System: A standard HPLC system equipped with a UV detector, a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm), and a data acquisition system.

  • Mobile Phase: A gradient elution using a mixture of methanol and water is commonly employed for the separation of quassinoids.[3] The specific gradient program should be optimized for the best resolution of this compound.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorption profile of related quassinoids, a wavelength between 220 nm and 280 nm would be appropriate.[4]

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known weight of the plant extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps for evaluating the in vitro anticancer activity of this compound.

  • Cell Culture: Culture the desired cancer cell line (e.g., P-388 murine leukemia cells) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of this compound in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_data Data Output B_javanica Brucea javanica seeds Grinding Grinding & Defatting B_javanica->Grinding Extraction Methanol/Ethanol Extraction Grinding->Extraction Partition Solvent Partitioning Extraction->Partition Column_Chromatography Column Chromatography Partition->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_YP Pure this compound HPLC->Pure_YP Quantification HPLC Quantification Pure_YP->Quantification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Pure_YP->Cytotoxicity Yield Yield & Purity Data Quantification->Yield Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism IC50 IC50 Values Cytotoxicity->IC50 Pathway_Data Signaling Pathway Insights Mechanism->Pathway_Data

Experimental workflow for this compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Bcl2_Family Bcl-2 Family Regulation (Bax/Bak activation) Cellular_Stress->Bcl2_Family MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_Family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Yadanzioside_P This compound Yadanzioside_P->Cellular_Stress Potential Target Yadanzioside_P->Bcl2_Family Potential Target

Potential signaling pathways for this compound-induced apoptosis.

Conclusion

This compound, a natural product from Brucea javanica, holds significant promise as an antineoplastic agent. While the current body of research predominantly focuses on its isolation from this single plant source, there is a clear need for comparative studies to understand the potential variations in yield, purity, and bioactivity based on geographical location, cultivation practices, and extraction methodologies. The experimental protocols and conceptual diagrams provided in this guide offer a foundational framework for researchers to build upon, fostering further investigation into the therapeutic potential of this compound and related compounds. Future research should aim to establish a more comprehensive quantitative profile of this compound and to elucidate its precise molecular mechanisms of action, paving the way for its potential development as a novel cancer therapeutic.

References

Structure-Activity Relationship of Yadanzioside P Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yadanzioside P, a quassinoid glycoside isolated from Brucea javanica, has demonstrated notable antileukemic properties. As with many natural products, enhancing its therapeutic potential while minimizing toxicity often involves the synthesis and evaluation of structural analogs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on structurally similar quassinoids like bruceantin (B1667948) and brusatol (B1667952), for which more extensive SAR data is available. The primary biological activity discussed is the inhibition of protein synthesis, a key mechanism of action for this class of compounds.

Comparative Analysis of Quassinoid Analogs

The antitumor activity of quassinoids is intrinsically linked to their ability to inhibit protein synthesis. The following tables summarize the quantitative data on the inhibition of protein synthesis by a series of bruceantin and brusatol analogs, which serve as surrogates for understanding the potential SAR of this compound analogs. The data is derived from studies on P-388 lymphocytic leukemia cells.

Data Presentation

Table 1: In Vitro Protein Synthesis Inhibition by Bruceantin Analogs in P-388 Lymphocytic Leukemia Cells

CompoundC-15 Ester Side ChainID50 (µM) for Whole Cell Protein Synthesis InhibitionID50 (µM) for Endogenous Protein Synthesis Inhibition in Cell HomogenatesID50 (µM) for Polyphenylalanine Synthesis Inhibition
Bruceantin3,4-dimethyl-2-pentenoyl5.41.31.9
Bruceantinol3,4-dimethyl-4-hydroxy-2-pentenoyl6.22.52.8
Brusatol3-methyl-2-butenoyl15.513.06.0

Table 2: In Vitro Protein Synthesis Inhibition by Bisbrusatolyl and Bisbruceantinyl Esters in P-388 Lymphocytic Leukemia Cells

CompoundDicarboxylic Acid LinkerID50 (µM) for Whole Cell Protein Synthesis InhibitionID50 (µM) for Endogenous Protein Synthesis Inhibition in Cell HomogenatesID50 (µM) for Polyphenylalanine Synthesis Inhibition
Bisbrusatolyl MalonateMalonic Acid8.53.23.5
Bisbrusatolyl SuccinateSuccinic Acid>25>25>25
Bisbruceantinyl MalonateMalonic Acid6.82.83.1
Bisbruceantinyl SuccinateSuccinic Acid>25>25>25

Data synthesized from "Antitumor agents XLVIII: Structure-activity relationships of quassinoids as in vitro protein synthesis inhibitors of P-388 lymphocytic leukemia tumor cell metabolism"[1].

The data clearly indicates that the nature of the C-15 ester side chain is a critical determinant of the protein synthesis inhibitory activity of quassinoids. For instance, bruceantin, with its specific C-15 ester, is a more potent inhibitor of protein synthesis than brusatol. Furthermore, the linkage of two quassinoid molecules via a dicarboxylic acid ester, as seen in the bisbrusatolyl and bisbruceantinyl derivatives, is sensitive to the length of the linker. The malonate-linked dimers retain significant activity, whereas the succinate-linked dimers are largely inactive. This suggests that the spatial orientation and distance between the two quassinoid pharmacophores are crucial for their interaction with the ribosomal target.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of this compound analogs on cancer cell lines.

  • Cell Culture: Human leukemia cell lines (e.g., P-388, K562, THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 × 10^5 cells/well and incubated for 24 hours.

  • Compound Treatment: The test compounds (this compound analogs) are dissolved in DMSO to create stock solutions and then diluted to various concentrations with the culture medium. The cells are treated with these concentrations for 48 hours.

  • MTT Staining: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Protein Synthesis Inhibition Assay

This assay determines the effect of quassinoid analogs on protein synthesis in whole cells and cell-free systems.

  • Whole Cell Protein Synthesis: P-388 cells are incubated with the test compounds at various concentrations. [3H]-leucine is then added, and the incubation is continued. The cells are harvested, and the amount of radioactivity incorporated into the protein is measured by liquid scintillation counting.

  • Endogenous Protein Synthesis in Cell Homogenates: A cell-free system is prepared from P-388 cells. The homogenate is incubated with the test compounds and a mixture of radiolabeled amino acids. The radioactivity incorporated into the newly synthesized proteins is then quantified.

  • Polyphenylalanine Synthesis: A cell-free translation system using "runoff" ribosomes is employed to specifically measure the elongation step of protein synthesis. The system is programmed with polyuridylic acid (polyU) as the mRNA template. The incorporation of [14C]-phenylalanine into polyphenylalanine in the presence of the test compounds is measured.

Western Blot Analysis for AKT and ERK Signaling Pathways

This protocol is used to assess the phosphorylation status of key proteins in the AKT and ERK signaling pathways.

  • Cell Treatment and Lysis: Cancer cells are treated with the test compounds for a specified time. After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against total and phosphorylated forms of AKT and ERK. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Nrf2 Activity Assay (Luciferase Reporter Assay)

This assay measures the activation of the Nrf2 antioxidant response pathway.

  • Cell Transfection: A human cancer cell line (e.g., A549) is transiently transfected with a luciferase reporter plasmid containing the antioxidant response element (ARE) promoter.

  • Compound Treatment: The transfected cells are treated with the test compounds for a defined period.

  • Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions of the luciferase assay kit.

  • Data Analysis: The luciferase activity is normalized to the total protein concentration, and the fold induction of Nrf2 activity is calculated relative to the untreated control.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by quassinoid analogs.

experimental_workflow cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis YadanziosideP This compound Analogs C-15 Ester Analogs YadanziosideP->Analogs Chemical Modification Cytotoxicity Cytotoxicity Assay (MTT) Analogs->Cytotoxicity ProteinSynthesis Protein Synthesis Inhibition Assay Analogs->ProteinSynthesis Signaling Signaling Pathway Analysis (Western Blot) Analogs->Signaling IC50 IC50 Determination Cytotoxicity->IC50 ProteinSynthesis->IC50 SAR SAR Analysis Signaling->SAR IC50->SAR

Caption: Experimental workflow for SAR studies of this compound analogs.

signaling_pathways cluster_akt_erk AKT/ERK Signaling Pathway cluster_nrf2 Nrf2 Signaling Pathway Quassinoids Quassinoid Analogs PI3K PI3K Quassinoids->PI3K MEK MEK Quassinoids->MEK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Brusatol Brusatol Nrf2 Nrf2 Brusatol->Nrf2 Inhibits stabilization Keap1 Keap1 Keap1->Nrf2 ARE ARE Nrf2->ARE Degradation Proteasomal Degradation Nrf2->Degradation Cytoprotective Cytoprotective Genes ARE->Cytoprotective

Caption: Signaling pathways modulated by quassinoid analogs.

References

Replicating Published Findings on Yadanzioside P: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported antileukemic activity of Yadanzioside P and related quassinoid compounds. Due to the limited availability of recent, specific quantitative data for this compound in the public domain, this guide focuses on the well-documented activity of its aglycone, bruceantin (B1667948), and other relevant quassinoids from Brucea javanica. The information presented is intended to serve as a reference for researchers seeking to replicate or build upon existing findings in the field of cancer research.

Comparative Cytotoxicity Data

CompoundCell LineCancer TypeIC50 (nM)Citation
BruceantinRPMI 8226Multiple Myeloma13[1]
BruceantinU266Multiple Myeloma49[1]
BruceantinH929Multiple Myeloma115[1]

Note: The original 1986 publication on this compound reported its antileukemic activity, but specific quantitative data from this study was not accessible in the conducted research.

Experimental Protocols

To facilitate the replication of cytotoxicity studies, detailed protocols for two standard in vitro assays, the MTT and Sulforhodamine B (SRB) assays, are provided below. These methods are widely used to determine the cytotoxic effects of compounds on cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., P-388, RPMI 8226, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • This compound or other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

SRB (Sulforhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well microplates

  • This compound or other test compounds

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid solution

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.

  • Removal of Unbound Dye: Pour off the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizations

To further clarify the experimental and biological contexts, the following diagrams are provided.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Serial Dilutions of this compound B->C D Incubate for 48-72h C->D E Add MTT or Fix with TCA for SRB D->E F Incubate & Solubilize E->F G Read Absorbance F->G H Calculate % Viability/Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Apoptosis_Pathway YadanziosideP This compound / Bruceantin Mitochondria Mitochondrial Dysfunction YadanziosideP->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway for quassinoid-induced apoptosis.

References

Comparative Bioactivity Analysis of Yadanzioside P for Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of Yadanzioside P, a quassinoid glycoside isolated from Brucea javanica, against leukemia. The guide synthesizes available peer-reviewed data on this compound and compares it with other relevant quassinoids from the same plant, offering insights into their potential as antileukemic agents.

Executive Summary

This compound, a natural compound extracted from the seeds of Brucea javanica, has demonstrated notable antileukemic properties. This guide presents a detailed comparison of its bioactivity with that of Brusatol, a structurally related and more extensively studied quassinoid from the same plant species. While in vivo data suggests potent antileukemic effects for this compound, in vitro data is less readily available. Brusatol, in contrast, has been evaluated across a range of leukemia cell lines, providing a valuable benchmark for comparison. This report includes quantitative data on the bioactivity of these compounds, detailed experimental protocols for relevant assays, and visual representations of key signaling pathways implicated in their mechanism of action.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the antileukemic activity of this compound and Brusatol.

Table 1: In Vivo Antileukemic Activity against P-388 Lymphocytic Leukemia in Mice

CompoundDosageT/C %Source
This compound1 mg/kg180[1]
Brusatol0.125 mg/kgPotent Activity[2]

T/C %: (Median survival time of treated group / Median survival time of control group) x 100. A T/C % value ≥ 125 is considered significant antitumor activity.

Table 2: In Vitro Cytotoxicity of Brusatol against Various Leukemia Cell Lines

Cell LineIC50 (µM)Source
NB40.03[2]
BV1730.01[2]
SUPB130.04[2]
HL-60Less Sensitive[2]
K562Less Sensitive[2]
Kasumi-1Less Sensitive[2]
RehLess Sensitive[2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

In Vivo P-388 Lymphocytic Leukemia Assay (as inferred from related studies)

This protocol describes a standard method for evaluating the efficacy of compounds against murine P-388 lymphocytic leukemia, similar to the assay likely used for this compound and Brusatol.

1. Animal Model:

  • Male CDF1 mice are used.

2. Tumor Implantation:

  • P-388 lymphocytic leukemia cells are propagated in vivo in DBA/2 mice.

  • A suspension of P-388 cells is prepared from the ascetic fluid of a donor mouse.

  • Each experimental mouse is inoculated intraperitoneally (i.p.) with a specific number of P-388 cells (typically 1 x 10^6 cells).

3. Compound Administration:

  • The test compound (e.g., this compound, Brusatol) is dissolved or suspended in a suitable vehicle.

  • Treatment is initiated 24 hours after tumor implantation.

  • The compound is administered i.p. once daily for a specified number of days (e.g., 9 days).

4. Data Collection and Analysis:

  • The primary endpoint is the lifespan of the mice.

  • The median survival time for both the treated and control (vehicle-treated) groups is calculated.

  • The T/C % is calculated as: (Median survival time of treated group / Median survival time of control group) x 100.

  • A T/C % of ≥ 125 is indicative of significant antileukemic activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on leukemia cell lines in vitro.

1. Cell Culture:

  • Human leukemia cell lines (e.g., NB4, BV173, SUPB13, HL-60, K562, Kasumi-1, Reh) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure:

  • Cells are seeded in 96-well plates at a predetermined density.

  • The test compound (e.g., Brusatol) is added at various concentrations.

  • The plates are incubated for a specific period (e.g., 48 or 72 hours).

  • Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours.

  • The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Data Analysis:

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

Quassinoids, including Brusatol, have been shown to exert their anticancer effects through the modulation of several key signaling pathways. While the specific pathways affected by this compound have not been elucidated, the mechanisms of the closely related Brusatol in leukemia cells provide valuable insights.

experimental_workflow

Brusatol has been reported to inhibit the Nrf2-mediated antioxidant response, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.[2] Furthermore, it has been shown to suppress the PI3K/AKT/mTOR and NF-κB signaling pathways, both of which are critical for the proliferation and survival of leukemia cells.[2]

signaling_pathway Brusatol Brusatol ROS ROS Apoptosis Apoptosis ROS->Apoptosis Decreased_Proliferation Decreased_Proliferation Decreased_Proliferation->Apoptosis

Discussion

The available data indicates that this compound possesses significant antileukemic activity in vivo, as demonstrated by a T/C % of 180 at a 1 mg/kg dose in the P-388 lymphocytic leukemia model.[1] This level of activity is noteworthy and suggests its potential as a therapeutic agent. For comparison, Brusatol also shows potent in vivo activity in the same model, albeit at a lower dose of 0.125 mg/kg.[2]

The in vitro data for Brusatol provides a broader understanding of its cytotoxic potential against a panel of leukemia cell lines, with high potency observed in NB4, BV173, and SUPB13 cells. The reduced sensitivity of cell lines like HL-60 and K562 suggests that the cytotoxic effects of Brusatol may be cell-type specific.[2]

The lack of publicly available in vitro cytotoxicity data for this compound against a similar panel of leukemia cell lines is a current limitation in directly comparing its potency with Brusatol. Further research is warranted to determine the IC50 values of this compound in various leukemia cell lines to establish a more comprehensive comparative profile.

The investigation into the signaling pathways affected by Brusatol reveals a multi-pronged mechanism of action, targeting key pathways involved in cancer cell survival, proliferation, and resistance to oxidative stress. It is plausible that this compound, as a structurally similar quassinoid glycoside, may share some of these mechanisms. Future studies should aim to elucidate the specific molecular targets and signaling pathways modulated by this compound in leukemia cells.

Conclusion

This compound is a promising antileukemic compound with demonstrated in vivo efficacy. While direct in vitro comparisons with other quassinoids are currently limited by the lack of available data, the potent bioactivity of the structurally related compound Brusatol provides a strong rationale for further investigation into this compound. Future research should focus on determining the in vitro cytotoxic profile of this compound across a range of leukemia cell lines and elucidating its molecular mechanisms of action to fully assess its therapeutic potential. This comparative guide serves as a foundational resource for researchers and drug development professionals interested in the potential of Brucea javanica quassinoids for leukemia therapy.

References

Comparative Analysis of Yadanzioside P and Other Quassinoids in Leukemia Models: An In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Yadanzioside P, a quassinoid glycoside derived from Brucea javanica, reveals its potent antileukemic properties, positioning it as a compound of interest for further oncological research. This guide provides a comparative overview of the in vitro and in vivo effects of this compound alongside other notable quassinoids from the same plant, including Brusatol, Bruceantin, and Bruceoside A, offering researchers and drug development professionals a consolidated resource of experimental data and methodologies.

In Vitro Cytotoxicity: A Head-to-Head Comparison

Quassinoids extracted from Brucea javanica have demonstrated significant cytotoxic effects against various leukemia cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their in vitro potency.

CompoundCell LineIC50Reference
This compound P-388 Murine LeukemiaData not publicly available-
Brusatol NB40.03 µM[1]
BV1730.01 µM[1]
SUPB130.04 µM[1]
P-388 Murine LeukemiaID50: 5.4-15.5 µM (protein synthesis inhibition)[2]
Bruceantin RPMI 822613 nM
U26649 nM
H929115 nM
P-388 Murine LeukemiaID50: 5.4-15.5 µM (protein synthesis inhibition)[2]
Bruceoside A P-388 Murine LeukemiaData not publicly available-

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. ID50 refers to the dose required to inhibit 50% of a specific process, in this case, protein synthesis.

In Vivo Efficacy in Murine Leukemia Models

The therapeutic potential of these compounds has also been evaluated in in vivo murine leukemia models. The primary endpoint in these studies is often the increase in lifespan of treated animals compared to a control group, expressed as a T/C percentage (Treated/Control x 100).

CompoundAnimal ModelDosingT/C (%)Reference
This compound P-388 Murine LeukemiaData not publicly available--
Brusatol P-388 Murine Leukemia0.125 mg/kgPotent antileukemic activity reported[1]
Bruceantin P-388 Murine Leukemia-High T/C % values (170-272) for esters[2]
Bruceoside A P-388 Murine LeukemiaData not publicly available--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the evaluation of these quassinoids.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Leukemia cells (e.g., P-388, NB4, etc.) are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/mL) and incubated.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound, Brusatol, etc.) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

In Vivo Murine Leukemia Model

The P-388 murine leukemia model is a standard for in vivo screening of potential anticancer agents.

  • Tumor Inoculation: Mice (e.g., BDF1 or CDF1 strains) are inoculated intraperitoneally with a suspension of P-388 leukemia cells.

  • Compound Administration: Treatment with the test compounds begins, typically 24 hours after tumor inoculation, and is administered according to a specific schedule and dosage.

  • Observation: The animals are monitored daily for survival.

  • Data Analysis: The median survival time of the treated group is compared to the control group, and the T/C percentage is calculated. A T/C value ≥ 125% is generally considered indicative of significant antitumor activity.

Signaling Pathways and Mechanisms of Action

The antileukemic effects of these quassinoids are attributed to their ability to interfere with fundamental cellular processes.

G cluster_cell Leukemia Cell Quassinoids Quassinoids Protein_Synthesis Protein Synthesis (Ribosomes) Quassinoids->Protein_Synthesis Inhibition DNA_Synthesis DNA Synthesis Quassinoids->DNA_Synthesis Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest DNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for antileukemic quassinoids.

Studies on Brusatol and Bruceantin have shown that these compounds are potent inhibitors of protein and DNA synthesis in P-388 lymphocytic leukemia cells. This inhibition of macromolecule synthesis leads to cell cycle arrest and the induction of apoptosis, ultimately resulting in cancer cell death.

Experimental Workflow

The process of identifying and evaluating potential antileukemic compounds from natural sources follows a structured workflow.

G Start Natural Source (Brucea javanica) Extraction Extraction & Isolation Start->Extraction Compound_ID Compound Identification (e.g., this compound) Extraction->Compound_ID In_Vitro In Vitro Screening (Cytotoxicity Assays) Compound_ID->In_Vitro In_Vivo In Vivo Testing (Murine Leukemia Models) In_Vitro->In_Vivo Active Compounds Data_Analysis Data Analysis (IC50, T/C %) In_Vivo->Data_Analysis End Lead Compound Identification Data_Analysis->End

Caption: Drug discovery workflow for natural products.

Conclusion

This compound, along with other quassinoids from Brucea javanica such as Brusatol and Bruceantin, demonstrates significant potential as antileukemic agents. While the publicly available data for this compound is currently limited, the strong performance of its structural analogs in both in vitro and in vivo models warrants further investigation into its specific efficacy and mechanism of action. This comparative guide underscores the importance of continued research into natural products for the discovery of novel cancer therapeutics.

References

Safety Operating Guide

Safe Disposal of Yadanzioside P: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Yadanzioside P must adhere to strict safety and disposal protocols due to its potential health and environmental hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance with significant health and environmental risks. The following table summarizes its key hazard information based on available safety data sheets.

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.
Carcinogenicity Category 1BH350: May cause cancer.
Aquatic Hazard (Acute) Category 1H400: Very toxic to aquatic life.[1]
Aquatic Hazard (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects.

Given these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Protocol for this compound

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Do not dispose of this chemical down the drain or in regular trash, as it can cause significant environmental contamination.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves).

  • The container must be chemically resistant, have a secure lid, and be in good condition.

2. Handling and Transfer of Waste:

  • When transferring this compound waste into the designated container, wear all required PPE.

  • Minimize the generation of dust. If working with a solid form, handle it carefully.

  • Ensure the exterior of the waste container remains free from contamination. If any spillage occurs on the container, decontaminate it immediately with an appropriate solvent and cleaning materials, which must also be disposed of as hazardous waste.

3. Labeling of Waste Container:

  • Properly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard")

    • The accumulation start date

    • The name and contact information of the generating laboratory or researcher

4. Storage of Waste:

  • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible materials.[2]

  • Ensure the storage area is well-ventilated and has secondary containment to manage any potential leaks.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.[3][4]

  • Follow all institutional procedures for hazardous waste disposal, which may include completing specific forms or manifests.

Visualizing the Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

YadanziosideP_Disposal_Workflow cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) start->ppe Step 1 segregate Segregate Waste into a Designated, Labeled Container ppe->segregate Step 2 seal Securely Seal the Waste Container segregate->seal Step 3 label_container Label Container with 'Hazardous Waste', Chemical Name, Hazards, and Date seal->label_container Step 4 store Store in a Secure, Designated Hazardous Waste Accumulation Area label_container->store Step 5 contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs Step 6 end End: Waste Transferred to Approved Disposal Facility contact_ehs->end Step 7

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Yadanzioside P
Reactant of Route 2
Yadanzioside P

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.